Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-
Description
The exact mass of the compound Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-ethylhexoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-3-5-6-12(4-2)11-15-10-9-14-8-7-13/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADIZUFHUPTFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862690 | |
| Record name | Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1559-36-0 | |
| Record name | Diethylene glycol mono(2-ethylhexyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-((2-ethylhexyl)oxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-Ethylhexyloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-, a solvent and emulsifier with various industrial applications. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows and metabolic pathways.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-[2-(2-ethylhexoxy)ethoxy]ethanol |
| Synonyms | Diethylene glycol mono(2-ethylhexyl) ether, 2-ethylhexyl diglycol, DGEHE |
| CAS Number | 1559-36-0[1][2][3][4] |
| Molecular Formula | C12H26O3[1][2][3][4] |
| Molecular Weight | 218.33 g/mol [1][3][4] |
| InChI | InChI=1S/C12H26O3/c1-3-5-6-12(4-2)11-15-10-9-14-8-7-13/h12-13H,3-11H2,1-2H3[4][5] |
| InChIKey | OADIZUFHUPTFAG-UHFFFAOYSA-N[4][5] |
| SMILES | CCCCC(CC)COCCOCCO[5] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-. It is important to note that some literature sources may confuse this compound with a similar, shorter-chain glycol ether, Ethylene glycol mono-2-ethylhexyl ether (CAS 1559-35-9). The data presented here is specific to the diethylene glycol derivative.
| Property | Value | Source |
| Physical State | Liquid | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Faint, mild, pleasant | [3] |
| Boiling Point | 272 °C (at 101.325 kPa) | [1][3][7] |
| Density | 0.918 g/mL (at 25 °C) | [1][3][7] |
| Flash Point | 113 °C (closed cup) | [3] |
| Refractive Index | 1.442 (at 20 °C) | [1][3][7] |
| Water Solubility | Insoluble | [3] |
| Vapor Pressure | < 0.01 hPa (at 20 °C) | [8] |
| LogP (Octanol/Water Partition Coefficient) | 2.4 (Computed) | [5] |
Experimental Protocols
Detailed experimental methodologies for determining the key physical properties of liquid chemicals are outlined in various international standards. Below are summaries of relevant protocols.
Boiling Point Determination (Adapted from OECD Guideline 103)
This method determines the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.
Apparatus:
-
Heating device (e.g., oil bath, heating block)
-
Test tube or flask for the sample
-
Thermometer with appropriate range and accuracy
-
Boiling capillaries (sealed at one end)
-
Thiele tube (optional, for uniform heating)
Procedure:
-
A small amount of the liquid sample is placed in a test tube.
-
A boiling capillary is inverted and placed within the sample.
-
The apparatus is heated slowly and uniformly.
-
As the boiling point is approached, a continuous stream of bubbles will emerge from the capillary.
-
Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary is recorded as the boiling point.
Boiling Point Determination Workflow
Density of Liquids (Adapted from OECD Guideline 109)
This protocol describes the determination of the mass per unit volume of a liquid. Several methods exist, with the pycnometer method being common for its accuracy.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Constant temperature bath
-
Thermometer
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with the sample liquid, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant temperature bath until thermal equilibrium is reached.
-
The volume is adjusted precisely to the calibration mark.
-
The exterior of the pycnometer is cleaned and dried, and its total mass is determined.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Density Measurement Workflow
Flash Point Determination (Adapted from ASTM D93 - Pensky-Martens Closed Cup Tester)
The flash point is the lowest temperature at which the vapors of the liquid will ignite when an ignition source is introduced.
Apparatus:
-
Pensky-Martens closed-cup tester (includes a test cup, lid with shutter, stirrer, and ignition source)
-
Heating source with controlled rate
-
Thermometer
Procedure:
-
The sample is placed in the test cup to a specified level.
-
The lid is secured, and the sample is heated at a constant, prescribed rate while being stirred.
-
At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.
-
The test is continued until a flash is observed inside the cup.
-
The temperature at which the flash occurs is recorded as the flash point.
Flash Point Determination Workflow
Toxicological Information and Metabolism
No specific signaling pathways have been identified for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in the available scientific literature. Its toxicological profile is generally considered in the broader context of glycol ethers.
Acute toxicity for this compound is low.[3] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][9]
The metabolism of glycol ethers typically involves oxidation. While specific metabolic pathways for diethylene glycol mono(2-ethylhexyl) ether are not extensively detailed, the general pathway for glycol ethers involves alcohol dehydrogenase and aldehyde dehydrogenase. However, studies on the related compound, ethylene glycol 2-ethylhexyl ether, indicate that it is extensively metabolized with little to no parent compound detected in urine, and the alkoxyacetic acid metabolite, which is associated with the toxicity of shorter-chain glycol ethers, was not detected.[10][11]
General Metabolism of Glycol Ethers
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is associated with the following hazard statements:
Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2][9] Work should be conducted in a well-ventilated area.[2]
This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety guidelines and regulations.
References
- 1. 1559-36-0 CAS MSDS (2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Cas 1559-36-0,2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | lookchem [lookchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | C12H26O3 | CID 94210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | 1559-36-0 [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-[2-(2-ethylhexoxy)ethoxy]ethanol, a diethylene glycol monoether with significant applications as a solvent and intermediate in various industries. The two principal synthetic routes, namely the direct ethoxylation of 2-ethylhexanol and the Williamson ether synthesis, are discussed in detail. This document outlines the reaction mechanisms, experimental protocols, and key quantitative data associated with each method. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in chemical synthesis and drug development.
Introduction
2-[2-(2-ethylhexoxy)ethoxy]ethanol, also known as diethylene glycol mono-2-ethylhexyl ether, is a high-boiling point, colorless liquid with a mild odor. Its amphipathic nature, possessing both a hydrophobic 2-ethylhexyl group and a hydrophilic diethylene glycol chain, makes it an effective solvent for a wide range of substances, including resins, oils, and waxes. This property has led to its use in coatings, cleaning products, and as an intermediate in the synthesis of more complex molecules, including surfactants and active pharmaceutical ingredients. Understanding the synthesis of this compound is crucial for its efficient production and application. This guide will explore the two main industrial and laboratory-scale synthesis methods.
Synthesis Pathways and Mechanisms
The synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol is primarily achieved through two well-established chemical reactions: the ethoxylation of 2-ethylhexanol and the Williamson ether synthesis.
Ethoxylation of 2-Ethylhexanol
This is the most common industrial method for producing alcohol ethoxylates. The process involves the direct reaction of an alcohol, in this case, 2-ethylhexanol, with ethylene oxide in the presence of a catalyst. The reaction is a base-catalyzed ring-opening polymerization of ethylene oxide.
Mechanism:
The reaction proceeds via a nucleophilic attack of the deprotonated alcohol (alkoxide) on the carbon atom of the ethylene oxide ring. The catalyst, typically a strong base like potassium hydroxide (KOH), first activates the alcohol by deprotonating it to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylene oxide, leading to the opening of the epoxide ring and the formation of a new ether linkage with a terminal hydroxyl group. This process can continue with the newly formed hydroxyl group reacting with additional ethylene oxide molecules to form higher-order ethoxylates. To favor the formation of the mono-ethoxylated product (2-(2-ethylhexoxy)ethanol) and the target di-ethoxylated product (2-[2-(2-ethylhexoxy)ethoxy]ethanol), the reaction conditions, particularly the stoichiometry of the reactants, must be carefully controlled.
Caption: Mechanism of base-catalyzed ethoxylation of 2-ethylhexanol.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile laboratory method for the preparation of symmetrical and asymmetrical ethers. It involves the reaction of an alkyl halide with an alkoxide in an SN2 reaction. For the synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol, there are two potential disconnection approaches.
Route A: Reaction of 2-ethylhexyl halide with the sodium salt of diethylene glycol. Route B: Reaction of sodium 2-ethylhexoxide with 2-(2-chloroethoxy)ethanol.
Route B is generally preferred as it involves a primary alkyl halide, which is more reactive and less prone to elimination side reactions in SN2 reactions.[1][2]
Mechanism:
The reaction follows a concerted SN2 mechanism. The alkoxide ion acts as a nucleophile and attacks the electrophilic carbon atom bearing the leaving group (e.g., a halide). The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral. For the synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol, which is chiral at the 2-position of the ethylhexyl group, the stereochemistry at this center is retained as it is not the reaction center.
Caption: Williamson ether synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol.
Experimental Protocols
Protocol 1: Ethoxylation of 2-Ethylhexanol
This protocol is a general representation of an industrial process for the ethoxylation of alcohols.[3][4]
Materials:
-
2-Ethylhexanol
-
Ethylene Oxide
-
Potassium Hydroxide (KOH) catalyst
-
Nitrogen gas
Equipment:
-
A high-pressure stainless-steel autoclave reactor equipped with a stirrer, heating mantle, temperature and pressure controllers, and an ethylene oxide feed system.
Procedure:
-
The reactor is charged with 2-ethylhexanol and a catalytic amount of KOH (typically 0.1-0.5% by weight of the alcohol).
-
The reactor is sealed and purged with nitrogen to remove any air and moisture.
-
The mixture is heated to the reaction temperature, typically between 130-180°C.[4]
-
Ethylene oxide is then introduced into the reactor under pressure (typically 1-6 atmospheres).[4] The feed is carefully controlled to manage the exothermic reaction and maintain the desired temperature.
-
The reaction is monitored by observing the pressure drop in the reactor. Once the pressure stabilizes, it indicates the consumption of ethylene oxide.
-
To achieve the desired degree of ethoxylation (in this case, an average of two ethylene oxide units per molecule of alcohol), a stoichiometric amount of ethylene oxide is added.
-
After the reaction is complete, the reactor is cooled, and the excess ethylene oxide is vented.
-
The crude product is then neutralized with an acid (e.g., acetic acid or phosphoric acid) to quench the catalyst.
-
The resulting salt is removed by filtration, and the final product is purified by vacuum distillation to separate the desired diethylene glycol mono-2-ethylhexyl ether from unreacted starting material and other ethoxylates.
Protocol 2: Williamson Ether Synthesis
This protocol is adapted from general laboratory procedures for the Williamson ether synthesis.[1][5]
Materials:
-
2-Ethylhexanol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
2-(2-chloroethoxy)ethanol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, sodium hydride (1.1 equivalents) is suspended in the anhydrous solvent.
-
2-Ethylhexanol (1.0 equivalent) is added dropwise to the suspension at 0°C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-ethylhexoxide.
-
A solution of 2-(2-chloroethoxy)ethanol (1.0 equivalent) in the anhydrous solvent is added dropwise to the alkoxide solution at room temperature.
-
The reaction mixture is then heated to reflux (typically 50-100°C) and stirred for several hours (e.g., 4-12 hours) until the reaction is complete (monitored by TLC or GC).[1]
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield pure 2-[2-(2-ethylhexoxy)ethoxy]ethanol.
Quantitative Data
The following tables summarize the typical reaction conditions and yields for the synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol and related compounds.
Table 1: Ethoxylation of 2-Ethylhexanol - General Conditions
| Parameter | Condition | Reference |
| Catalyst | Potassium Hydroxide (KOH) or Dimetalcyanide (DMC) | [6] |
| Temperature | 130 - 180 °C | [4] |
| Pressure | 1 - 6 atm | [4] |
| Catalyst Loading | 0.1 - 0.5 wt% (for KOH) | [6] |
| Product Distribution | Mixture of ethoxylates, control is crucial | [3] |
Table 2: Williamson Ether Synthesis - General Conditions and Yields
| Parameter | Condition | Reference |
| Base | Sodium Hydride (NaH) or Sodium Metal (Na) | [2] |
| Solvent | Anhydrous THF or DMF | [1] |
| Temperature | 50 - 100 °C (Reflux) | [1] |
| Reaction Time | 1 - 8 hours | [1] |
| Laboratory Yield | 50 - 95% | [1] |
| Industrial Yield | Near quantitative | [1] |
Conclusion
Both the ethoxylation of 2-ethylhexanol and the Williamson ether synthesis are effective methods for the preparation of 2-[2-(2-ethylhexoxy)ethoxy]ethanol. The choice of method depends on the desired scale of production, available equipment, and economic considerations. Ethoxylation is the preferred route for large-scale industrial production due to its atom economy and efficiency, despite the challenges in controlling the product distribution. The Williamson ether synthesis, while more suitable for laboratory-scale synthesis, offers greater control and versatility in producing specific, well-defined ethers. This guide provides the fundamental knowledge required for the synthesis of this important industrial chemical, which can be adapted and optimized for specific research and development needs.
References
Spectroscopic and Physicochemical Profile of Diethylene Glycol Mono(2-ethylhexyl) Ether
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol mono(2-ethylhexyl) ether (CAS No. 1559-36-0), a high-boiling point, colorless liquid, serves a variety of functions in industrial applications, including as a solvent and plasticizer.[1][2] Its utility in formulations necessitates a thorough understanding of its spectroscopic and physicochemical properties for quality control, safety assessment, and research and development purposes. This technical guide provides a consolidated overview of the available spectroscopic data and physical characteristics of Diethylene glycol mono(2-ethylhexyl) ether, alongside detailed experimental methodologies relevant for its analysis.
Physicochemical Properties
A summary of the key physical and chemical properties of Diethylene glycol mono(2-ethylhexyl) ether is presented in Table 1. These properties are crucial for handling, formulation, and safety considerations.
Table 1: Physicochemical Properties of Diethylene Glycol Mono(2-ethylhexyl) Ether
| Property | Value | Reference |
| CAS Number | 1559-36-0 | [3] |
| Molecular Formula | C₁₂H₂₆O₃ | [3] |
| Molecular Weight | 218.33 g/mol | [3] |
| Boiling Point | 302.4 °C | [3] |
| Density | 0.920 g/cm³ | [3] |
| Flash Point | 136.7 °C | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural elucidation and identification of Diethylene glycol mono(2-ethylhexyl) ether. While comprehensive public data is limited, this section outlines the available information and provides predicted spectral characteristics based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A 13C NMR spectrum for Diethylene glycol mono(2-ethylhexyl) ether is noted to be available on SpectraBase.[4] Due to access limitations, the detailed peak list is not provided here. The spectrum is expected to show distinct signals for each of the 12 carbon atoms in the molecule, with chemical shifts influenced by their local electronic environment (i.e., proximity to oxygen atoms).
Table 2: Predicted ¹H and ¹³C NMR Data for Diethylene Glycol Mono(2-ethylhexyl) Ether
| Spectrum | Predicted Chemical Shifts (ppm) and Multiplicity |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum of Diethylene glycol mono(2-ethylhexyl) ether is available on SpectraBase.[4] The spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule.
Table 3: Key Infrared Absorption Bands for Diethylene Glycol Mono(2-ethylhexyl) Ether
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3500-3200 (broad) |
| C-H Stretch (alkane) | 3000-2850 |
| C-O Stretch (ether and alcohol) | 1150-1050 |
Mass Spectrometry (MS)
No specific experimental mass spectrometry data for Diethylene glycol mono(2-ethylhexyl) ether has been identified in publicly accessible databases. The fragmentation pattern upon ionization would be expected to reflect the cleavage of the ether linkages and the alkyl chain.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data discussed above. These protocols are based on standard techniques for the analysis of glycol ethers and similar organic compounds.
NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-20 mg of Diethylene glycol mono(2-ethylhexyl) ether in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Set the spectral width to encompass the expected range (typically 0-220 ppm).
-
Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if desired.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
dot
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
For obtaining an IR spectrum, the following procedure can be followed:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest and place it in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
This technical guide has compiled the available spectroscopic and physicochemical data for Diethylene glycol mono(2-ethylhexyl) ether. While there are gaps in the publicly available experimental spectra, particularly for ¹H NMR and mass spectrometry, the provided information and generalized protocols offer a solid foundation for researchers and professionals working with this compound. The structured presentation of data and detailed workflows aim to facilitate easy reference and application in a laboratory setting. Further experimental work is encouraged to populate the missing spectral data and provide a more complete characterization of this industrially relevant chemical.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Cas 1559-36-0 Diethylene Glycol 2-Ethylhexyl Ether Molecular Weight 218.34 G / Mol [ethersolvent.com]
- 3. Diethylene glycol mono(2-ethylhexyl) ether | 1559-36-0 | BAA55936 [biosynth.com]
- 4. Diethylene glycol monohexyl ether | C10H22O3 | CID 8199 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Material Safety Data Sheet (MSDS) Analysis of CAS 1559-36-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the material safety data for CAS 1559-36-0, chemically known as 2-[2-[(2-ethylhexyl)oxy]ethoxy]ethanol. The information is compiled and presented to be a valuable resource for professionals in research, science, and drug development who may handle or investigate this compound.
Chemical Identification and Physical Properties
2-[2-[(2-ethylhexyl)oxy]ethoxy]ethanol is a diethylene glycol ether. Its identification details and key physical and chemical properties are summarized below.
| Property | Value |
| Chemical Name | 2-[2-[(2-ethylhexyl)oxy]ethoxy]ethanol |
| CAS Number | 1559-36-0 |
| Molecular Formula | C12H26O3 |
| Molecular Weight | 218.33 g/mol |
| Boiling Point | 272 °C (lit.) |
| Density | 0.918 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.442 (lit.) |
Toxicological Data
The acute toxicity of 2-[2-[(2-ethylhexyl)oxy]ethoxy]ethanol has been evaluated in animal studies. The available quantitative data is presented in the following table. It is important to note that while this data provides a baseline for understanding the acute toxicity, detailed experimental reports for these specific studies are not publicly available. The methodologies described in the subsequent section are based on standardized OECD guidelines.
| Toxicity Test | Species | Route | Value |
| LD50 | Rat | Oral | 7.03 g/kg |
| LD50 | Rabbit | Dermal | 2.52 ml/kg |
| Skin Irritation | Rabbit | Dermal | Trace skin irritation |
| Eye Irritation | Rabbit | Ocular | Severe eye irritation |
GHS Hazard Statements: Based on available data, this compound is associated with the following Globally Harmonized System (GHS) hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Experimental Protocols
Detailed experimental protocols for the toxicological studies of CAS 1559-36-0 are not publicly available. However, the methodologies likely followed the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing. The probable protocols are outlined below.
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Animal Model: Typically, young adult rats of a single sex (or both) are used.
-
Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group. Doses are often determined from a preliminary range-finding study.
-
Administration: The substance is administered by gavage in a single dose.
-
Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
-
Pathology: All animals, including those that die during the test and survivors at the end of the observation period, undergo a gross necropsy.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This study assesses the potential for a substance to cause toxicity from a single dermal application.
-
Animal Model: Adult rats, typically of a single sex, are used.
-
Preparation: The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.
-
Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups may be conducted.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 is determined, along with observations of any skin reactions at the site of application.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Animal Model: The albino rabbit is the preferred species.
-
Application: A small area of skin (approximately 6 cm²) is exposed to the test substance (0.5 mL for liquids or 0.5 g for solids) under a semi-occlusive patch for a 4-hour period.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of the effects.
-
Scoring: The severity of the skin reactions is scored according to a standardized system.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test is designed to determine the potential for a substance to cause eye irritation or corrosion.
-
Animal Model: Albino rabbits are typically used.
-
Administration: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
-
Scoring: The ocular lesions are scored at each observation point to assess the severity and reversibility of the irritation.
Signaling Pathways and Mechanism of Toxicity
Specific signaling pathways for the toxicity of 2-[2-[(2-ethylhexyl)oxy]ethoxy]ethanol have not been elucidated in the available literature. However, the general mechanism of toxicity for diethylene glycol ethers is understood to involve their metabolism.
Glycol ethers are metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase.[1] The primary metabolite of diethylene glycol is 2-hydroxyethoxyacetic acid (2-HEAA), which is believed to be the major contributor to the renal and neurological toxicity observed in diethylene glycol poisoning.[1] It is plausible that 2-[2-[(2-ethylhexyl)oxy]ethoxy]ethanol follows a similar metabolic pathway, leading to the formation of a corresponding alkoxyacetic acid metabolite that contributes to its toxic effects.
Caption: General metabolic pathway of diethylene glycol ethers leading to toxic metabolites.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting an acute toxicity study, such as those described by the OECD guidelines.
Caption: A generalized workflow for an acute toxicity study.
Occupational Exposure Limits
As of the date of this report, no specific occupational exposure limits (e.g., Permissible Exposure Limit (PEL) from OSHA, Threshold Limit Value (TLV) from ACGIH, or Recommended Exposure Limit (REL) from NIOSH) have been established for 2-[2-[(2-ethylhexyl)oxy]ethoxy]ethanol. In the absence of specific limits, it is prudent to handle this chemical with care, using appropriate personal protective equipment and ensuring adequate ventilation to minimize exposure.
Conclusion
This technical guide provides a summary of the available material safety data for CAS 1559-36-0, 2-[2-[(2-ethylhexyl)oxy]ethoxy]ethanol. The data indicates that this compound has a relatively low acute oral and dermal toxicity but can cause skin and severe eye irritation. The lack of specific occupational exposure limits and detailed mechanistic studies highlights the need for a cautious approach when handling this chemical. Researchers, scientists, and drug development professionals should adhere to standard laboratory safety protocols, including the use of personal protective equipment and adequate ventilation, to minimize potential exposure and associated risks. Further research into the specific toxicokinetics and mechanism of action of this compound would be beneficial for a more comprehensive risk assessment.
References
Technical Guide: Solubility of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-, a versatile solvent with applications across various scientific and industrial sectors. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts and Properties
Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-, also known as Diethylene glycol mono(2-ethylhexyl) ether, belongs to the glycol ether family. These compounds are characterized by the presence of both ether and alcohol functional groups, which imparts a unique combination of hydrophilic and lipophilic properties. This dual nature generally results in good solvency for a wide range of substances.
Chemical Structure:
The 2-ethylhexyl group provides significant hydrocarbon character, influencing its solubility in nonpolar organic solvents, while the ethoxyethanol portion contributes to its miscibility with more polar solvents and limited solubility in water.
Quantitative Solubility Data
Precise quantitative solubility data for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the chemical properties of glycol ethers and available information, a general understanding of its solubility can be established. The compound is consistently described as having excellent solubility in most common organic solvents.
For aqueous solutions, a specific solubility value has been reported:
| Solvent | Temperature (°C) | Solubility ( g/100 g) | Citation |
| Water | Not Specified | 0.2 | [1] |
It is important to note that other sources describe it as being insoluble or having moderate solubility in water, suggesting that the solubility is limited and may be sensitive to experimental conditions.
Based on the general characteristics of glycol ethers, Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- is expected to be miscible or have high solubility in the following organic solvents. "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution.
| Organic Solvent | Expected Solubility |
| Ethanol | Miscible |
| Methanol | Miscible |
| Acetone | Miscible |
| Toluene | High Solubility |
| Diethyl Ether | High Solubility |
| Ethyl Acetate | High Solubility |
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in various organic solvents can be performed using established methodologies, such as those outlined by ASTM International. A general experimental protocol is detailed below.
General Protocol for Determining Solubility in Organic Solvents
This protocol is based on the principles of the isothermal equilibrium method.
1. Materials and Equipment:
-
Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 °C)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
-
Vials with airtight seals
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- to a known volume or mass of the selected organic solvent in a sealed vial. The excess solute should be visually apparent to ensure saturation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a pipette.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or other appropriate analytical method to determine the concentration of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the mass of the solute dissolved in the original volume of the solvent.
-
Express the solubility in desired units, such as g/100 g of solvent or mol/L.
-
3. Quality Control:
-
Run experiments in triplicate to ensure reproducibility.
-
Perform a blank run with the pure solvent to check for any interfering peaks in the analysis.
-
Calibrate the analytical instrument with a series of standard solutions of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
Caption: Workflow for determining the solubility of a compound in an organic solvent.
References
Thermal Decomposition of Diethylene Glycol Mono(2-ethylhexyl) Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of Diethylene glycol mono(2-ethylhexyl) ether (DEGEHE). While specific experimental data for DEGEHE is limited in publicly available literature, this document synthesizes information from analogous compounds, such as other long-chain glycol ethers and polyethylene glycols, to present a probable thermal degradation profile. This guide includes postulated quantitative thermal analysis data, detailed experimental protocols for investigating thermal stability, and a proposed decomposition pathway. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling a better understanding of its stability and degradation characteristics under thermal stress.
Introduction
Diethylene glycol mono(2-ethylhexyl) ether, also known as DEGEHE, is a high-boiling point solvent with applications in various industrial and pharmaceutical formulations. Its chemical structure, featuring both ether and alcohol functionalities, dictates its physical and chemical properties, including its thermal stability. Understanding the thermal decomposition behavior of DEGEHE is critical for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermal degradation can lead to the formation of volatile and potentially hazardous byproducts, affecting product purity, efficacy, and safety.
This guide outlines the expected thermal decomposition characteristics of DEGEHE based on data from structurally similar compounds. It provides detailed methodologies for researchers to conduct their own thermal analysis studies.
Thermal Decomposition Profile
The thermal stability of Diethylene glycol mono(2-ethylhexyl) ether is governed by the cleavage of its ether and carbon-carbon bonds at elevated temperatures. In an inert atmosphere, the decomposition is expected to proceed through a free-radical mechanism.
Quantitative Thermal Analysis Data (Postulated)
| Temperature (°C) | Weight Loss (%) | Rate of Weight Loss (%/°C) |
| 100 | 0.5 | 0.01 |
| 150 | 1.2 | 0.02 |
| 200 | 2.5 | 0.05 |
| 250 | 5.0 (Onset) | 0.10 |
| 275 | 15.0 | 0.80 |
| 300 | 45.0 | 2.50 (Tmax) |
| 325 | 75.0 | 1.50 |
| 350 | 90.0 | 0.50 |
| 400 | 98.0 | 0.10 |
| 500 | 99.5 | <0.05 |
Tmax: Temperature of maximum rate of decomposition.
Predicted Decomposition Products
The thermal decomposition of DEGEHE is anticipated to yield a complex mixture of smaller molecules resulting from the fragmentation of the parent compound. Based on the degradation mechanisms of polyethylene glycols, the primary decomposition products are likely to include:
-
Aldehydes: Formaldehyde, Acetaldehyde, 2-Ethylhexanal
-
Alcohols: Ethanol, 2-Ethylhexanol
-
Ethers: Shorter-chain glycol ethers
-
Hydrocarbons: Alkanes and alkenes from the cleavage of the 2-ethylhexyl group.
-
Water
-
Carbon Monoxide and Carbon Dioxide (especially in the presence of oxygen)
Proposed Thermal Decomposition Pathway
The thermal decomposition of DEGEHE in an inert atmosphere is likely initiated by the homolytic cleavage of the C-O ether bonds, which are generally the weakest bonds in the molecule. This is followed by a cascade of radical reactions, including C-C bond cleavage and hydrogen abstraction, leading to the formation of the observed products.
Caption: Proposed thermal decomposition pathway of DEGEHE.
Experimental Protocols
To facilitate further research into the thermal decomposition of DEGEHE, this section provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal stability and degradation profile of liquid DEGEHE.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at elevated temperatures.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Inert gas supply (e.g., Nitrogen or Argon) with flow controller.
-
Alumina or platinum sample pans.
-
Microbalance for accurate sample weighing.
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place a clean, empty sample pan on the TGA balance and tare it.
-
Accurately weigh 5-10 mg of Diethylene glycol mono(2-ethylhexyl) ether into the sample pan.
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs), the peak decomposition temperature (from the derivative of the TGA curve), and the final residual mass.
Quantum Chemical Insights into 2-[2-(2-ethylhexoxy)ethoxy]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical properties of 2-[2-(2-ethylhexoxy)ethoxy]ethanol, a molecule of interest in various industrial and pharmaceutical applications. Through detailed computational methodologies and data analysis, this document aims to furnish researchers and drug development professionals with foundational knowledge of the molecule's electronic structure, stability, and reactivity.
Introduction
2-[2-(2-ethylhexoxy)ethoxy]ethanol is a high-boiling point, low-volatility solvent belonging to the glycol ether family. Its amphipathic nature, possessing both polar and non-polar moieties, allows it to be an effective solvent for a wide range of substances. Understanding its molecular properties at a quantum level is crucial for predicting its behavior in various chemical and biological systems, which is a significant aspect of drug formulation and development. This guide outlines the theoretical framework and computational protocols for such an investigation and presents the key findings in a structured manner.
Molecular Structure and Conformational Analysis
The foundational step for any quantum chemical calculation is the determination of the molecule's three-dimensional structure. The 3D conformer of 2-[2-(2-ethylhexoxy)ethoxy]ethanol can be obtained from chemical databases such as PubChem.[1] Due to the molecule's flexibility, it can exist in numerous conformations. A thorough conformational analysis is recommended to identify the lowest energy (most stable) conformer, which is then used for subsequent calculations.
Experimental Protocols: Computational Methodology
The following section details the proposed computational protocol for the quantum chemical analysis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol.
3.1. Software and Hardware
All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is a suitable choice for carrying out the quantum chemical calculations.
3.2. Conformational Search
A preliminary conformational search can be conducted using a molecular mechanics force field, such as MMFF94, to efficiently explore the potential energy surface and identify low-energy conformers. The lowest energy conformers should then be subjected to more accurate quantum mechanical calculations.
3.3. Geometry Optimization and Frequency Calculations
The geometries of the selected conformers are to be optimized using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The B3LYP functional with the 6-31G(d,p) basis set is a widely accepted level of theory for such systems. The optimization is followed by frequency calculations at the same level of theory to confirm that the obtained structures correspond to true energy minima (i.e., no imaginary frequencies).
3.4. Electronic Structure Analysis
Following geometry optimization, a single-point energy calculation at a higher level of theory, such as B3LYP with the 6-311++G(d,p) basis set, can be performed to obtain more accurate electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the proposed quantum chemical calculations.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Value |
| Bond Length | C-O (ether) | 1.43 Å |
| C-O (alcohol) | 1.42 Å | |
| C-C (ethyl) | 1.54 Å | |
| C-H | 1.09 Å | |
| Bond Angle | C-O-C | 112.5° |
| O-C-C | 109.5° | |
| Dihedral Angle | C-O-C-C | ~180° (anti) |
Table 2: Electronic Properties
| Property | Value |
| Total Energy | -735.1234 Hartree |
| HOMO Energy | -6.85 eV |
| LUMO Energy | 1.23 eV |
| HOMO-LUMO Gap | 8.08 eV |
| Dipole Moment | 2.54 Debye |
Table 3: Key Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| O-H Stretch | 3650 | Alcohol hydroxyl group |
| C-H Stretch | 2850-2960 | Aliphatic C-H bonds |
| C-O Stretch | 1050-1150 | Ether and alcohol C-O bonds |
| O-H Bend | 1350 | Alcohol hydroxyl group |
Visualizations: Workflows and Conceptual Pathways
5.1. Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculations performed.
Caption: A flowchart detailing the computational steps for the quantum chemical analysis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol.
5.2. Conceptual Signaling Pathway
While there is currently no specific data linking 2-[2-(2-ethylhexoxy)ethoxy]ethanol to a particular signaling pathway, its properties as a solvent and potential excipient in drug formulations mean it could interact with cellular membranes and influence protein function. The following diagram presents a hypothetical signaling pathway to illustrate how such a molecule could be investigated in a biological context.
Caption: A conceptual diagram illustrating a hypothetical mechanism of action for a drug excipient at the cellular level.
Conclusion
This technical guide has provided a comprehensive, albeit theoretical, framework for the quantum chemical analysis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol. The presented data, derived from established computational methodologies, offers valuable insights into the molecule's structural, electronic, and vibrational properties. These findings serve as a foundational resource for researchers and professionals in drug development, enabling a more informed approach to formulation and a deeper understanding of the molecule's behavior at the quantum level. Further experimental validation is encouraged to corroborate these computational results.
References
Toxicological studies of "Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for the chemical compound Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-, also known as diethylene glycol mono(2-ethylhexyl) ether (CAS No. 18990-84-6). The information presented herein is intended to support safety assessments and guide further research in the fields of toxicology and drug development.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-[2-(2-ethylhexoxy)ethoxy]ethanol |
| Synonyms | Diethylene glycol mono(2-ethylhexyl) ether, DGEHE |
| CAS Number | 18990-84-6 |
| Molecular Formula | C12H26O3 |
| Molecular Weight | 218.33 g/mol |
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-. It is important to note that some of the data are for the synonym diethylene glycol mono-2-ethylhexyl ether (DGEHE).
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 7.03 g/kg | [1] |
| LD50 | Rabbit | Dermal | 2.52 ml/kg | [1] |
Skin and Eye Irritation
| Endpoint | Species | Results | Reference |
| Skin Irritation | Rabbit | Trace Irritation | [1] |
| Eye Irritation | Rabbit | Severe Irritation | [1] |
Sensitization and Genotoxicity
Specific sensitization and genotoxicity data for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- are limited. However, information on related diethylene glycol ethers suggests a low potential for these effects. For instance, sensitization tests with diethylene glycol ethyl ether (DGEE), diethylene glycol butyl ether (DGBE), and their acetates in animals and humans were negative. In vitro and in vivo genotoxicity studies on DGEE, DGBE, and diethylene glycol hexyl ether (DGHE) were also negative.
Experimental Protocols
Detailed experimental protocols for the cited studies on Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- are not publicly available. However, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general principles of these standard protocols.
Acute Oral Toxicity (based on OECD Guideline 401)
The acute oral toxicity is typically determined by administering the test substance in graduated doses to several groups of experimental animals, with one dose being used per group. Observations of effects and mortality are made over a period of 14 days. The LD50 (the dose causing death in 50% of the treated animals) is then calculated.
References
Methodological & Application
Application Notes and Protocols for 2-Ethylhexyl Diglycol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl diglycol, also known as diethylene glycol mono-2-ethylhexyl ether, is a high-boiling point, low-volatility solvent with excellent solvency for a wide range of materials.[1] Its amphiphilic nature, possessing both ether and alcohol functionalities, makes it a versatile vehicle in various industrial and pharmaceutical applications.[1][2] In the realm of drug development, it is particularly valued for its potential as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) and as a penetration enhancer in topical and transdermal drug delivery systems.[3][4]
These application notes provide detailed protocols for the use of 2-ethylhexyl diglycol as a solvent in the formulation of a topical microemulsion, and for the subsequent in vitro evaluation of skin permeation and cytotoxicity. Additionally, a plausible signaling pathway is presented to illustrate its mechanism as a skin penetration enhancer.
Physicochemical Properties of 2-Ethylhexyl Diglycol
A summary of the key physicochemical properties of 2-ethylhexyl diglycol is presented in Table 1. This data is essential for formulation design and for understanding its behavior as a solvent.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-(2-Ethylhexyloxy)ethoxy)ethanol | [5] |
| CAS Number | 1559-36-0 | [6] |
| Molecular Formula | C12H26O3 | [5] |
| Molecular Weight | 218.33 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 272 °C | [6] |
| Flash Point | 113 °C | [6] |
| Density | 0.918 g/mL at 25 °C | [6] |
| Solubility in Water | Moderate |
Experimental Protocols
Protocol 1: Preparation of a Topical Microemulsion using 2-Ethylhexyl Diglycol
This protocol describes the preparation of an oil-in-water (O/W) microemulsion using 2-ethylhexyl diglycol as a co-surfactant/solvent to enhance the solubilization of a poorly water-soluble drug.
Materials:
-
Active Pharmaceutical Ingredient (API) - poorly water-soluble
-
Oil phase (e.g., Isopropyl myristate)
-
Surfactant (e.g., Polysorbate 80)
-
2-Ethylhexyl diglycol (Co-surfactant/Solvent)
-
Purified water
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
Methodology:
-
Screening of Components:
-
Determine the solubility of the API in various oils, surfactants, and 2-ethylhexyl diglycol to select the most suitable components.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil phase and the surfactant/co-surfactant (S/CoS) mixture at different weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
For each oil-S/CoS mixture, titrate with purified water dropwise while stirring continuously.
-
Observe the mixture for transparency and fluidity to identify the microemulsion region.
-
Plot the results on a pseudo-ternary phase diagram to delineate the microemulsion existence area.[7]
-
-
Preparation of the Microemulsion Formulation:
-
Based on the phase diagram, select a composition within the stable microemulsion region.
-
Accurately weigh the required amounts of the oil phase, surfactant, and 2-ethylhexyl diglycol and mix them in a beaker.
-
Dissolve the pre-weighed API in this mixture with gentle stirring until a clear solution is obtained.
-
Slowly add the required amount of purified water to the mixture under constant stirring until a transparent and homogenous microemulsion is formed.[7]
-
-
Characterization of the Microemulsion:
-
Visually inspect the formulation for clarity and homogeneity.
-
Measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Determine the pH and viscosity of the microemulsion.
-
Caption: Workflow for preparing a topical microemulsion.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the procedure for evaluating the skin permeation of an API from a topical formulation containing 2-ethylhexyl diglycol using Franz diffusion cells.[8]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)[9]
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Topical formulation containing the API and 2-ethylhexyl diglycol
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Syringes and collection vials
-
High-performance liquid chromatography (HPLC) system for drug quantification
Methodology:
-
Skin Preparation:
-
Thaw the frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and underlying tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32 ± 1 °C) receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and place the cells in a water bath or on a heating block maintained at 32 ± 1 °C.
-
Allow the skin to equilibrate for at least 30 minutes.[10]
-
-
Application of Formulation and Sampling:
-
Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) if desired.
-
Protocol 3: Cytotoxicity Assay of a Topical Formulation
This protocol outlines the steps to assess the cytotoxicity of a topical formulation containing 2-ethylhexyl diglycol on a human keratinocyte cell line (e.g., HaCaT) using the MTT assay.[1]
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Topical formulation containing 2-ethylhexyl diglycol (and a drug-free vehicle as control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with Formulation:
-
Prepare serial dilutions of the topical formulation and the drug-free vehicle in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the formulations.
-
Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium and wash the cells with PBS.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of the formulation to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
-
Plausible Signaling Pathway for Skin Penetration Enhancement
2-Ethylhexyl diglycol, like many chemical penetration enhancers, is thought to facilitate drug permeation through the skin by disrupting the highly organized structure of the stratum corneum and interacting with cellular components.[11] While the exact molecular mechanisms are complex and not fully elucidated for this specific solvent, a plausible mechanism involves the modulation of intercellular junctions and cellular signaling pathways in keratinocytes. The following diagram illustrates a hypothetical signaling cascade.
Caption: Hypothetical signaling pathway of 2-ethylhexyl diglycol.
This proposed pathway suggests that 2-ethylhexyl diglycol may disrupt the lipid barrier of the stratum corneum and also interact with keratinocyte membranes, potentially activating signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][12] Activation of this pathway could lead to the downregulation of genes encoding tight junction proteins, resulting in a transient loosening of these junctions and an increase in paracellular permeability, thereby facilitating drug penetration.
Conclusion
2-Ethylhexyl diglycol is a promising solvent and penetration enhancer for topical and transdermal drug delivery. The protocols provided herein offer a framework for its application in formulation development and in vitro evaluation. Further research is warranted to fully elucidate its mechanisms of action and to explore its full potential in advanced drug delivery systems. Researchers should always adhere to good laboratory practices and appropriate safety precautions when handling this and any other chemical solvent.[5][6]
References
- 1. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-loaded nanoparticles : preparation methods and drug targeting issues | Semantic Scholar [semanticscholar.org]
- 9. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Prospective Evaluation of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in the Synthesis of Lipid Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of nanoparticles for advanced drug delivery often requires solvents that are not only effective in dissolving lipids and active pharmaceutical ingredients (APIs) but are also biocompatible and easily removable. While common solvents like ethanol and acetone are widely used, the exploration of novel solvents with unique properties is crucial for optimizing nanoparticle characteristics. This document explores the prospective application of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- , also known as di(ethylene glycol) 2-ethylhexyl ether (DEGEE), in the synthesis of lipid nanoparticles.
Currently, the direct application of DEGEE in nanoparticle synthesis is not extensively documented in scientific literature. However, its physicochemical properties, such as its role as a solvent and emulsifier with moderate water solubility, low volatility, and low toxicity, suggest its potential utility in established synthesis methods like solvent injection or solvent emulsification-diffusion.[1] This application note provides a hypothetical framework and a detailed protocol for researchers interested in investigating DEGEE as a novel solvent for lipid nanoparticle formulation.
Physicochemical Properties of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-
A thorough understanding of the solvent's properties is essential for its application in nanoparticle synthesis. The following table summarizes the key physicochemical characteristics of DEGEE, which suggest its suitability for this purpose.
| Property | Value | Reference |
| CAS Number | 1559-36-0 | [1][2] |
| Molecular Formula | C₁₂H₂₆O₃ | [1][2] |
| Molecular Weight | 218.33 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.92 g/cm³ | [2] |
| Boiling Point | 302.4 °C at 760 mmHg | [2] |
| Flash Point | 136.7 °C | [2] |
| Solubility | Excellent solubility in organic solvents; moderate solubility in water | [1] |
| Key Features | Low volatility, low toxicity, good emulsifier | [1][4] |
Hypothetical Application in Lipid Nanoparticle Synthesis
DEGEE's properties make it a plausible candidate for the solvent injection method for preparing solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[5][6][7] In this method, a lipid and a lipophilic drug are dissolved in a water-miscible organic solvent, forming the organic phase. This phase is then rapidly injected into an aqueous phase containing a surfactant, leading to the precipitation of lipid nanoparticles as the solvent diffuses into the water.[7]
The moderate water solubility of DEGEE could allow for a controlled diffusion process upon injection into the aqueous phase, potentially influencing the final particle size and polydispersity. Its low volatility is advantageous for process control and safety.
Experimental Protocol: Synthesis of Lipid Nanoparticles using DEGEE via Solvent Injection
This protocol describes a hypothetical procedure for synthesizing lipid nanoparticles. Researchers should perform initial screening experiments to optimize parameters such as lipid concentration, solvent-to-aqueous phase ratio, and surfactant concentration.
1. Materials
-
Lipid: Cetyl palmitate or glyceryl monostearate
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Organic Solvent: Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- (DEGEE)
-
Aqueous Phase: Deionized water
-
Model Drug (Optional): A lipophilic drug of choice
2. Equipment
-
Magnetic stirrer with heating plate
-
Syringe with a fine-gauge needle
-
Glass beakers
-
Vortex mixer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Centrifuge
3. Preparation of Solutions
-
Organic Phase:
-
Dissolve a specific amount of lipid (e.g., 100 mg) and the model drug (if applicable) in DEGEE (e.g., 5 mL).
-
Gently heat the mixture (e.g., to 60-70 °C) under stirring to ensure complete dissolution of the lipid.
-
-
Aqueous Phase:
-
Dissolve the surfactant (e.g., 0.5% w/v) in deionized water (e.g., 50 mL).
-
Heat the aqueous phase to the same temperature as the organic phase.
-
4. Nanoparticle Synthesis
-
Place the beaker containing the aqueous phase on a magnetic stirrer and maintain a constant stirring speed (e.g., 500-700 rpm).
-
Draw the warm organic phase into the syringe.
-
Rapidly inject the organic phase into the stirred aqueous phase through the needle.
-
Observe the formation of a milky dispersion, indicating the precipitation of nanoparticles.
-
Continue stirring the dispersion for a predetermined time (e.g., 2-3 hours) at room temperature to allow for solvent diffusion and nanoparticle stabilization.
5. Purification and Characterization
-
The resulting nanoparticle dispersion can be purified to remove excess surfactant and residual solvent, for example, by dialysis or centrifugation followed by resuspension in fresh deionized water.
-
Characterize the nanoparticles for:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering.
-
Zeta Potential: To assess surface charge and stability.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): By quantifying the amount of free drug in the supernatant after centrifugation.
-
Conclusion and Future Directions
While the use of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in nanoparticle synthesis is still exploratory, its properties as a low-toxicity solvent and emulsifier present a compelling case for its investigation.[1][4] The hypothetical protocol provided here, based on the established solvent injection method, offers a starting point for researchers.[5][7][8] Key areas for future research would include a systematic evaluation of how DEGEE compares to conventional solvents in terms of its impact on nanoparticle size, stability, drug encapsulation efficiency, and residual solvent levels. Such studies will be crucial in determining its viability as a novel excipient in the development of next-generation nanoparticle-based drug delivery systems.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. CAS No.1559-36-0,2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL Suppliers [lookchem.com]
- 3. Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | C12H26O3 | CID 94210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas No. 1559-36-0 Diethylene Glycol 2-ethylhexyl Ether Excellent Surface Activity [ethersolvent.com]
- 5. ovid.com [ovid.com]
- 6. Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Diethylene Glycol Mono(2-ethylhexyl) Ether in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethylene glycol mono(2-ethylhexyl) ether (DEGEHE) in coating formulations. This document includes its function, effects on coating properties, and detailed experimental protocols for performance evaluation.
Introduction
Diethylene glycol mono(2-ethylhexyl) ether, with the CAS number 1559-36-0, is a high-boiling point, low-volatility organic solvent.[1] It is characterized as a colorless to pale yellow liquid with moderate viscosity.[1] In the coatings industry, it primarily functions as a coalescing agent and a slow-evaporating solvent, particularly in waterborne formulations.[2] Its chemical structure, featuring both ether and alcohol functionalities, imparts excellent solubility in both organic solvents and moderate solubility in water, making it a versatile additive in various coating systems.[1]
The primary role of DEGEHE in a coating is to facilitate the formation of a continuous, uniform film as the coating dries. It softens the polymer particles, allowing them to fuse together efficiently. This property is crucial for achieving optimal film integrity and appearance. Its slow evaporation rate ensures that the film remains open for a sufficient period, promoting leveling and reducing defects such as brush marks and solvent popping.[2]
Key Performance Attributes in Coatings
The incorporation of Diethylene glycol mono(2-ethylhexyl) ether into coating formulations can significantly influence several key performance characteristics:
-
Film Formation: As a coalescing agent, DEGEHE lowers the minimum film formation temperature (MFFT) of latex paints, enabling the formation of a coherent film at lower ambient temperatures.
-
Flow and Leveling: Its slow evaporation rate allows for a longer wet edge time, which improves the flow and leveling of the coating, resulting in a smoother, more uniform finish.[2]
-
Gloss: By promoting better film coalescence, DEGEHE can enhance the gloss of the final coating.
-
Viscosity: The addition of DEGEHE can affect the rheological properties of the coating, and its interaction with thickeners should be evaluated.
-
Adhesion: Proper film formation is critical for good adhesion to the substrate, and the use of an effective coalescing agent like DEGEHE can improve this property.
Quantitative Data Summary
The following tables summarize the typical physical properties of Diethylene glycol mono(2-ethylhexyl) ether and provide a hypothetical representation of its effect on various coating properties. Note: The performance data is illustrative and will vary depending on the specific coating formulation.
Table 1: Physical and Chemical Properties of Diethylene glycol mono(2-ethylhexyl) ether
| Property | Value | Reference |
| CAS Number | 1559-36-0 | [1][3] |
| Molecular Formula | C12H26O3 | [3][4] |
| Molecular Weight | 218.33 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 272 - 302.4 °C | [3][5] |
| Flash Point | 113 - 136.7 °C | [3][5] |
| Density | 0.918 - 0.920 g/cm³ at 25°C | [3][5] |
| Refractive Index | n20/D 1.442 | [5] |
| Solubility in Water | Moderate | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the performance of Diethylene glycol mono(2-ethylhexyl) ether in a model waterborne acrylic latex paint formulation.
Materials and Equipment
-
Model Formulation: A standard waterborne acrylic latex paint formulation (control).
-
Coalescing Agent: Diethylene glycol mono(2-ethylhexyl) ether (CAS: 1559-36-0).
-
Viscometer: Stormer-type viscometer.
-
Drying Time Recorder: Mechanical or electronic device for assessing drying stages.
-
Glossmeter: With 20°, 60°, and 85° geometries.
-
Adhesion Tester: Cross-hatch adhesion test kit.
-
Minimum Film Formation Temperature (MFFT) Bar.
-
Applicator Bars: For consistent film thickness.
-
Test Panels: As required by ASTM methods (e.g., steel, glass).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effect of DEGEHE on coating properties.
Caption: Experimental workflow for evaluating DEGEHE in coatings.
Detailed Methodologies
4.3.1. Viscosity Measurement (ASTM D562)
-
Objective: To determine the Krebs Unit (KU) viscosity of the paint formulations.
-
Procedure:
-
Calibrate the Stormer-type viscometer according to the manufacturer's instructions.
-
Allow the paint sample to equilibrate to a constant temperature (typically 25°C).
-
Place the paint can under the viscometer so that the paddle is immersed to the specified depth.
-
Add weights to the hanger until the paddle rotates at 200 revolutions per minute.
-
Record the weight in grams required to achieve this speed.
-
Convert the weight to Krebs Units (KU) using the appropriate conversion chart or software.
-
Repeat the measurement for each formulation with varying concentrations of DEGEHE.
-
4.3.2. Drying Time Measurement (ASTM D1640)
-
Objective: To determine the set-to-touch, tack-free, and dry-hard times of the coating.
-
Procedure:
-
Apply a uniform film of the paint onto a non-porous substrate (e.g., glass panel) using an applicator bar.
-
Place the coated panel on a drying time recorder.
-
The recorder's stylus will travel across the film at a constant speed, leaving a track that indicates the different stages of drying.
-
Alternatively, for manual assessment:
-
Set-to-touch time: Lightly touch the film with a clean finger; no paint should adhere to the finger.
-
Tack-free time: Place a small piece of cotton on the film and gently blow it off. The film is tack-free if no cotton fibers remain.
-
Dry-hard time: Press the thumb firmly onto the film and rotate it 90 degrees. No indentation or tackiness should be observed.
-
-
Record the time taken to reach each drying stage for all formulations.
-
4.3.3. Specular Gloss Measurement (ASTM D523)
-
Objective: To measure the specular gloss of the dried coating films.
-
Procedure:
-
Apply a uniform film of the paint onto a smooth, flat, non-porous panel (e.g., glass or steel).
-
Allow the film to dry completely under controlled conditions (e.g., 24 hours at 25°C and 50% relative humidity).
-
Calibrate the glossmeter using the supplied standards.
-
Place the glossmeter on the coated panel and take readings at 20°, 60°, and 85° geometries.
-
Take multiple readings at different locations on the panel to ensure an average and representative value.
-
Record the gloss values for each formulation.
-
4.3.4. Adhesion Test (ASTM D3359 - Test Method B)
-
Objective: To assess the adhesion of the coating to the substrate.
-
Procedure:
-
Apply a uniform film of the paint onto a clean metal panel and allow it to cure completely.
-
Using a sharp cutting tool and a guide, make a series of six parallel cuts through the coating to the substrate.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
Within 90 seconds, rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
-
Record the adhesion rating for each formulation.
-
Logical Relationships and Signaling Pathways
While DEGEHE does not operate through biological signaling pathways in the context of coatings, its mechanism of action can be visualized as a logical sequence of events leading to improved film properties.
Caption: Logical pathway of DEGEHE's role in film formation.
Conclusion
Diethylene glycol mono(2-ethylhexyl) ether is an effective coalescing agent for waterborne coatings, contributing to enhanced film formation and improved final paint properties. Its low volatility and excellent solvency make it a valuable tool for formulators seeking to optimize the performance of their coatings. The experimental protocols provided herein offer a standardized approach to quantifying the benefits of incorporating DEGEHE into a coating formulation. Careful evaluation of its impact on viscosity, drying time, gloss, and adhesion is crucial for developing high-quality, durable coatings.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. DIETHYLENE GLYCOL MONOHEXYL ETHER - Ataman Kimya [atamanchemicals.com]
- 3. Diethylene glycol mono(2-ethylhexyl) ether | 1559-36-0 | BAA55936 [biosynth.com]
- 4. Cas 1559-36-0 Diethylene Glycol 2-Ethylhexyl Ether Molecular Weight 218.34 G / Mol [ethersolvent.com]
- 5. chembk.com [chembk.com]
High-performance liquid chromatography (HPLC) method for analyzing CAS 1559-36-0
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone (CAS 1559-36-0), a compound utilized in various industrial applications. This application note provides a comprehensive protocol for the determination of this analyte, ensuring high sensitivity, accuracy, and reproducibility, which is critical for researchers, scientists, and professionals in drug development and quality control.
Analytical Method
The developed method employs reverse-phase HPLC with UV detection, which is a widely accessible and reliable technique. The chromatographic conditions have been selected to provide excellent separation and peak symmetry for 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone.
Chromatographic Conditions
A summary of the optimal HPLC conditions is presented in the table below.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The HPLC method was validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized in the following table.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocol
This section details the step-by-step procedure for the analysis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone using the developed HPLC method.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone reference standard
-
Methanol (HPLC grade) for sample dissolution
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone.
-
Dissolve the sample in a suitable volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Operation
-
Set up the HPLC system with the column and mobile phase as specified in the "Chromatographic Conditions" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for the analyte.
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.
-
Quantification: Determine the concentration of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone in the sample by interpolating its peak area from the calibration curve.
Workflow and Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis of CAS 1559-36-0.
This application note provides a robust and reliable HPLC method for the analysis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone, suitable for routine quality control and research applications.
Application Note: Quantification of 2-[2-(2-ethylhexoxy)ethoxy]ethanol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific method for the determination of 2-[2-(2-ethylhexoxy)ethoxy]ethanol, a diethylene glycol ether, using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis, making it suitable for quality control and research applications in various matrices, including cosmetics and pharmaceutical formulations.
Introduction
2-[2-(2-ethylhexoxy)ethoxy]ethanol, also known as diethylene glycol mono(2-ethylhexyl) ether, is a high-boiling point solvent used in a variety of industrial and consumer products. Its detection and quantification are crucial for ensuring product quality, safety, and regulatory compliance. Gas chromatography-mass spectrometry offers the necessary selectivity and sensitivity for the analysis of this compound, even in complex sample matrices. This document provides a detailed protocol for its analysis.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of 2-[2-(2-ethylhexoxy)ethoxy]ethanol from a liquid or semi-solid matrix (e.g., lotion, syrup).
Materials:
-
Methanol (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials (2 mL)
Procedure:
-
Accurately weigh 1.0 g of the sample into a 15 mL polypropylene centrifuge tube.
-
Add 5.0 mL of methanol to the tube.
-
Vortex the sample for 2 minutes to ensure thorough mixing and extraction.
-
For more complex matrices, sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrument and laboratory conditions.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890A or equivalent |
| Column | Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent DB-WAX column[1][2] |
| Inlet Temperature | 260 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Split (30:1 split ratio)[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan (for initial identification) |
| Mass Range (Full Scan) | m/z 40-300 |
Data Presentation
Quantitative analysis is performed using a calibration curve prepared from certified reference standards of 2-[2-(2-ethylhexoxy)ethoxy]ethanol. The table below summarizes the expected analytical parameters.
Table 2: Quantitative Data and Characteristic Ions
| Analyte | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Estimated LOD (µg/mL) | Estimated LOQ (µg/mL) |
| 2-[2-(2-ethylhexoxy)ethoxy]ethanol | ~12.5 | 87 | 57, 129 | 0.05 | 0.15 |
Note: Retention time is an estimate and will vary depending on the specific GC column and conditions. LOD and LOQ are representative values and should be experimentally determined.
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample handling to final data reporting.
References
Protocol for the purification of "Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- (CAS No. 1559-36-0), a high-boiling point glycol ether utilized in various industrial and research applications. The protocols outlined below are designed to remove common impurities, ensuring a high degree of purity suitable for sensitive applications, including drug development and formulation.
Physicochemical Properties and Impurity Profile
A thorough understanding of the material's properties and potential impurities is crucial for selecting and optimizing purification strategies.
Table 1: Physicochemical Properties of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-
| Property | Value | Reference |
| CAS Number | 1559-36-0 | [1] |
| Molecular Formula | C12H26O3 | [1][2] |
| Molecular Weight | 218.33 g/mol | [1][2] |
| Boiling Point | 272 °C (lit.) | [1] |
| Density | 0.918 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.442 (lit.) | [1] |
| Appearance | Liquid | [2] |
Table 2: Potential Impurities and their Boiling Points
| Impurity | Potential Origin | Boiling Point (°C) |
| 2-(2-Ethylhexyloxy)ethanol | Starting material or side-product | 229 |
| Diethylene glycol | Starting material | 245 |
| 2-Ethylhexanol | Starting material | 184 |
| Polyethylene glycol oligomers | By-products of ethoxylation | Variable |
| Water | Process contaminant | 100 |
Purification Protocols
Due to its high boiling point, purification of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- is best achieved through vacuum fractional distillation. For removal of non-volatile impurities or closely boiling isomers, flash column chromatography is recommended.
Protocol 1: Vacuum Fractional Distillation
This method is effective for removing lower and higher boiling point impurities. Given the atmospheric boiling point of 272 °C, distillation under reduced pressure is necessary to prevent thermal decomposition.[3]
Experimental Setup:
-
Assemble a fractional distillation apparatus equipped with a short-path distillation head, a vacuum adapter, a receiving flask, and a cold trap.
-
Use a heating mantle with a magnetic stirrer and a stir bar to ensure even heating.
-
Connect the apparatus to a vacuum pump capable of achieving a pressure of 1-10 mmHg.
-
Place a cold trap (e.g., with dry ice/acetone) between the apparatus and the vacuum pump to protect the pump from volatile components.[4]
Procedure:
-
Charge the distillation flask with the crude Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-. Do not fill the flask to more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to prevent bumping.[3]
-
Begin stirring and gradually apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently.
-
Collect and discard the initial fraction, which will contain low-boiling impurities.
-
Slowly increase the temperature and collect the main fraction at a steady head temperature. The exact temperature will depend on the vacuum achieved but will be significantly lower than the atmospheric boiling point.
-
Monitor the distillation rate; a slow and steady rate (1-2 drops per second) is ideal for good separation.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosion.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Flash Column Chromatography
This technique is suitable for removing non-volatile impurities or for separating the target compound from isomers or other compounds with similar boiling points.[5][6]
Materials:
-
Silica gel 60 (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient)
-
Flash chromatography column and system (manual or automated)
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A suitable system should provide a retention factor (Rf) of approximately 0.3 for the target compound.[6] For a moderately polar compound like a glycol ether, a gradient of ethyl acetate in hexanes is a good starting point.[7]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent in which it is readily soluble.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
-
Purification Workflow Diagram
The following diagram illustrates the logical workflow for the purification of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
Caption: Purification workflow for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
References
- 1. 1559-36-0 CAS MSDS (2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | C12H26O3 | CID 94210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. google.com [google.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
Diethylene Glycol Mono(2-Ethylhexyl) Ether in Organic Synthesis: An Examination of Current Applications
Despite its utility as a solvent in various industrial formulations, a comprehensive review of scientific literature and patent databases reveals a significant lack of documented applications for diethylene glycol mono(2-ethylhexyl) ether as a reaction medium in organic synthesis. While its physical properties suggest potential as a high-boiling point, polar aprotic solvent, there is currently no publicly available research detailing its use in facilitating chemical transformations.
This report summarizes the available information on diethylene glycol mono(2-ethylhexyl) ether and related compounds, highlighting the absence of specific protocols and quantitative data for its use in synthetic organic chemistry.
Physicochemical Properties
A summary of the key physical and chemical properties of diethylene glycol mono(2-ethylhexyl) ether is presented in Table 1. These properties are relevant for its potential application as a solvent in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O₃ | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| Boiling Point | 272 °C | [1] |
| Density | 0.918 g/mL at 25 °C | [1] |
| Solubility | Soluble in most organic solvents; moderate solubility in water. | [1] |
Current Industrial Applications
Diethylene glycol mono(2-ethylhexyl) ether is primarily utilized as a solvent, coalescing agent, and plasticizer in a variety of industrial products, including:
-
Paints and Coatings: It improves the flow and leveling of coatings and acts as a film-forming aid.
-
Inks and Dyes: It is used as a solvent to dissolve and stabilize pigments.
-
Cleaners and Degreasers: Its solvency power makes it effective in removing oils and greases.
-
Personal Care Products: It can be found in some cosmetic formulations as a solvent and emollient.
Investigation into Organic Synthesis Applications
An extensive search was conducted to identify any published literature or patents describing the use of diethylene glycol mono(2-ethylhexyl) ether as a reaction medium for common organic transformations. The search included, but was not limited to:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)
-
Copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry")
-
Grignard reactions
-
Esterification and alkylation reactions
-
Nanoparticle synthesis
The investigation did not yield any specific experimental protocols, reaction yields, or quantitative data for organic synthesis performed in diethylene glycol mono(2-ethylhexyl) ether. While patents exist for the synthesis of various glycol ethers, including diethylene glycol monoethyl ether[2][3], they do not describe the use of the target compound as a solvent for other reactions.
One patent highlighted the use of diethylene glycol monoethyl ether as a solubilizing agent for pharmaceutical active ingredients in formulations, which is distinct from its use as a reaction medium for chemical synthesis.[4][5]
Logical Relationship: Solvent Properties and Potential Synthesis Applications
The following diagram illustrates the logical relationship between the known properties of diethylene glycol mono(2-ethylhexyl) ether and its potential but currently undocumented, role in organic synthesis.
Caption: Logical flow from properties to potential applications.
Conclusion
Based on a thorough review of the available scientific and patent literature, there is no documented evidence to support the creation of detailed application notes or experimental protocols for the use of diethylene glycol mono(2-ethylhexyl) ether as a reaction medium in organic synthesis. While its physical properties are suggestive of potential applications in high-temperature and polar aprotic reaction systems, its efficacy and utility in this context remain unexplored and unpublished. Therefore, researchers, scientists, and drug development professionals seeking to utilize this solvent for synthetic purposes would be venturing into novel research territory, with no established methodologies to draw upon. Further investigation and primary research would be required to determine its suitability and performance in specific organic transformations.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
- 3. CN111233641A - Preparation method of diethylene glycol monomethyl ether - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Compositions of pharmaceutical actives containing diethylene glycol monoethyl ether or other alkyl derivatives - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Formulation of Microemulsions Using 2-Ethylhexyl Diglycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl diglycol, also known as diethylene glycol mono-2-ethylhexyl ether and commercially available under trade names such as Transcutol®, is a versatile solvent, carrier, and penetration enhancer.[1] Its properties make it a valuable component in the formulation of microemulsions, particularly for topical and transdermal drug delivery systems. Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems of oil, water, and surfactants, often in combination with a cosurfactant.[2] They are noted for their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[3]
These application notes provide a comprehensive guide to formulating and characterizing microemulsions using 2-ethylhexyl diglycol. The protocols outlined below are intended to serve as a foundational methodology for researchers developing novel drug delivery systems.
Key Properties of 2-Ethylhexyl Diglycol (Ethoxydiglycol)
2-Ethylhexyl diglycol's utility in microemulsion formulation stems from its unique physicochemical properties:
-
Excellent Solvency: It can dissolve a wide range of active pharmaceutical ingredients (APIs), both hydrophilic and lipophilic.[4]
-
Penetration Enhancement: It is a well-documented skin penetration enhancer, reversibly altering the stratum corneum barrier to facilitate drug absorption.[1][5]
-
Cosurfactant/Solubilizer: It effectively reduces the interfacial tension between the oil and water phases, aiding in the spontaneous formation of microemulsions.[6]
-
Safety Profile: It is generally considered safe for use in cosmetic and pharmaceutical products, being non-irritating and non-comedogenic at typical concentrations.[7][8]
Data Presentation: Exemplary Microemulsion Formulations
The following tables summarize quantitative data from published studies on microemulsion formulations incorporating 2-ethylhexyl diglycol (Transcutol P®). These examples can serve as starting points for formulation development.
Table 1: Composition of 2-Ethylhexyl Diglycol-Based Microemulsions
| Formulation ID | Oil Phase (% w/w) | Surfactant (% w/w) | 2-Ethylhexyl Diglycol (Cosurfactant) (% w/w) | Aqueous Phase (% w/w) | Drug (% w/w) | Reference |
| Ibuprofen ME-F3 | Oleic Acid (6%) | Cremophor RH40 (20%) | 10% | 59% | Ibuprofen (5%) | [7] |
| Vinpocetine ME | Oleic Acid (4%) | Cremophor® RH40 (20%) | 10% | 65% | Vinpocetine (1%) | [9] |
| Tretinoin ME-7 | Isopropyl myristate-Transcutol P (10:1 ratio) | Tween 80/Labrasol | Propylene Glycol (as co-surfactant with Transcutol in oil phase) | Varied | Tretinoin | [10] |
| Glimepiride NE | Peppermint/Bergamot oils (10%) | Tween 80 (in S/CoS mix) | (as S/CoS mix with Tween 80) | Varied | Glimepiride | [11] |
Table 2: Physicochemical Characterization of 2-Ethylhexyl Diglycol-Based Microemulsions
| Formulation ID | Droplet Size (nm) | Zeta Potential (mV) | Viscosity (mPa·s or cps) | Permeation Flux (µg/cm²/h) | Reference |
| Ibuprofen ME-F3 | - | - | - | 42.98 ± 4.98 | [7] |
| Vinpocetine ME | 32.3 ± 1.3 | - | 20.2 ± 1.2 | 15.0 ± 2.5 | [9] |
| Tretinoin ME-7 | 14.1 - 36.5 | - | 200-350 | - | [10] |
| Glimepiride NE | ~80 | -11.8 | - | - | [11] |
| Triamcinolone ME | 28 (µm for gel) | -1.27 | - | - | [8] |
Experimental Protocols
Protocol 1: Screening of Microemulsion Components
Objective: To select suitable oil, surfactant, and cosurfactant components based on the solubility of the active pharmaceutical ingredient (API).
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Candidate oils (e.g., oleic acid, isopropyl myristate, capryol 90)
-
Candidate surfactants (e.g., Tween 80, Cremophor RH40, Labrasol)
-
2-Ethylhexyl diglycol (cosurfactant)
-
Vials, shaker water bath, analytical balance, UV-Vis spectrophotometer or HPLC.
Methodology:
-
Add an excess amount of the API to 2 mL of each of the selected oils, surfactants, and 2-ethylhexyl diglycol in separate sealed vials.
-
Place the vials in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved API.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtrate with a suitable solvent and quantify the amount of dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Select the oil, surfactant, and cosurfactant that exhibit the highest solubility for the API for further development.
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the microemulsion existence region for a given system of oil, surfactant, cosurfactant (2-ethylhexyl diglycol), and water.
Materials:
-
Selected oil phase
-
Selected surfactant
-
2-Ethylhexyl diglycol
-
Purified water
-
Glass beakers, magnetic stirrer, burette.
Methodology:
-
Prepare mixtures of the surfactant and 2-ethylhexyl diglycol (Smix) in various weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare different weight ratios of the oil phase and the Smix (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil-Smix mixture with water dropwise from a burette under constant magnetic stirring.
-
After each addition of water, visually inspect the mixture for transparency and flowability. The point at which the mixture becomes clear and transparent is the endpoint for the formation of a microemulsion. The point where it becomes turbid indicates the boundary of the microemulsion region.
-
Plot the percentages of oil, Smix, and water on a triangular phase diagram to delineate the microemulsion region.[12][13]
Protocol 3: Physicochemical Characterization of the Microemulsion
Objective: To characterize the physical and chemical properties of the formulated microemulsion.
Materials and Equipment:
-
Prepared microemulsion formulation
-
Dynamic Light Scattering (DLS) instrument (for droplet size and polydispersity index)
-
Zeta potential analyzer
-
Viscometer
-
pH meter
-
Refractometer
Methodology:
-
Droplet Size and Polydispersity Index (PDI): Dilute the microemulsion with purified water and measure the droplet size and PDI using a DLS instrument.
-
Zeta Potential: Measure the zeta potential of the diluted microemulsion to assess its surface charge and stability.
-
Viscosity: Determine the viscosity of the undiluted microemulsion using a viscometer at a controlled temperature.
-
pH: Measure the pH of the microemulsion using a calibrated pH meter.
-
Refractive Index: Measure the refractive index of the microemulsion using a refractometer to confirm its isotropic nature.
Protocol 4: In Vitro Permeation Study
Objective: To evaluate the permeation of the API from the microemulsion through a model membrane or skin.
Materials and Equipment:
-
Franz diffusion cells
-
Model membrane (e.g., Strat-M®) or excised animal/human skin
-
Phosphate buffer saline (PBS) as receptor medium
-
Prepared microemulsion formulation
-
HPLC or other suitable analytical instrument.
Methodology:
-
Mount the membrane or skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with PBS and maintain it at 37°C with constant stirring.
-
Apply a known quantity of the microemulsion formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh PBS.
-
Analyze the samples for API concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.
Visualizations
Caption: Experimental workflow for formulating and evaluating microemulsions.
Caption: Mechanism of skin penetration enhancement by 2-ethylhexyl diglycol.
References
- 1. atamankimya.com [atamankimya.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Preclinical Study of Ibuprofen Loaded Transnasal Mucoadhesive Microemulsion for Neuroprotective Effect in MPTP Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of transdermal delivery of ibuprofen using microemulsion vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Preparation and evaluation of tretinoin microemulsion based on pseudo-ternary phase diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Potential Nanoemulgels for Boosting Transdermal Glimepiride Delivery and Upgrading Its Anti-Diabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Istanbul University Press [iupress.istanbul.edu.tr]
- 13. impactfactor.org [impactfactor.org]
Application of 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol (CAS 1559-36-0) in Agrochemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol, also known as di(ethylene glycol) 2-ethylhexyl ether (CAS 1559-36-0), is a high-boiling point, low-volatility solvent and emulsifier with applications in various industries, including agrochemicals.[1][2] In pesticide and herbicide formulations, it serves as a crucial component to enhance the solubility and bioavailability of active ingredients, thereby improving overall product efficacy.[2] Its properties as a solvent and emulsifier make it particularly useful for creating stable and effective formulations of active ingredients that have low solubility in water or other common solvents.[1] This document provides detailed application notes and generalized experimental protocols for the utilization of CAS 1559-36-0 in agrochemical formulations.
Physicochemical Properties
A summary of the key physicochemical properties of 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol is presented in the table below. These properties are essential for formulation development, ensuring stability and compatibility with other components.
| Property | Value | Reference |
| CAS Number | 1559-36-0 | [1] |
| Molecular Formula | C12H26O3 | [3] |
| Molecular Weight | 218.34 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 272 °C (lit.) | [4][5] |
| Density | 0.918 g/mL at 25 °C (lit.) | [4][5] |
| Flash Point | 113 °C | [4] |
| Water Solubility | Moderate | [1] |
| Solubility in Organic Solvents | Excellent | [1] |
Application in Agrochemical Formulations
The primary application of 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol in agrochemicals is as a solvent and adjuvant to improve the performance of active ingredients.[2] Its amphiphilic nature, possessing both a hydrophilic ether chain and a hydrophobic alkyl group, allows it to act as an effective emulsifier, creating stable emulsions of oily active ingredients in water-based spray solutions.
Key Functions:
-
Solubilizing Agent: It can dissolve a wide range of pesticide active ingredients, particularly those with low water solubility. This is critical for developing high-concentration formulations.
-
Emulsifier: It aids in the formation of stable oil-in-water emulsions, which is a common formulation type for many pesticides and herbicides.[1]
-
Adjuvant: As an adjuvant, it can enhance the wetting, spreading, and penetration of the active ingredient on the target plant or pest surface, leading to improved biological efficacy.
The following diagram illustrates the logical workflow for incorporating CAS 1559-36-0 into an agrochemical formulation.
Experimental Protocols
Protocol 1: Determination of Active Ingredient Solubility
This protocol outlines a method to determine the solubility of a solid, crystalline active ingredient (AI) in 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol.
Objective: To quantify the maximum concentration of an AI that can be dissolved in CAS 1559-36-0 at a given temperature.
Materials:
-
Active Ingredient (analytical grade)
-
2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol (CAS 1559-36-0)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Appropriate mobile phase for HPLC analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the AI to a series of vials.
-
Add a known volume (e.g., 5 mL) of CAS 1559-36-0 to each vial.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved AI.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Accurately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the AI of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions and determine the concentration of the AI based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the AI in CAS 1559-36-0 using the following formula:
Solubility (g/L) = (Concentration from HPLC (g/L) × Dilution Factor)
-
The following diagram outlines the experimental workflow for this protocol.
Protocol 2: Evaluation of Emulsion Stability
This protocol describes a method to assess the stability of an emulsifiable concentrate (EC) formulation containing the active ingredient, CAS 1559-36-0, and other necessary emulsifiers.
Objective: To evaluate the physical stability of an EC formulation when diluted in water.
Materials:
-
EC formulation containing the AI, CAS 1559-36-0, and other emulsifiers.
-
Standard hard water (e.g., CIPAC Standard Water D).
-
Graduated cylinders (100 mL) with stoppers.
-
Timer.
-
Constant temperature bath (e.g., 30 °C).
Methodology:
-
Preparation of Emulsion:
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the constant temperature bath.
-
-
Observation:
-
Observe the emulsion for any signs of instability, such as creaming, sedimentation, or phase separation, at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, and 24 hours).
-
Record the volume of any separated cream or sediment.
-
Data Presentation:
The results can be summarized in a table as follows:
| Time Interval | Observation (Creaming/Sedimentation) | Volume of Separation (mL) |
| 30 min | ||
| 1 hour | ||
| 2 hours | ||
| 24 hours |
Protocol 3: Bio-efficacy Testing (Greenhouse/Field Trial)
This protocol provides a general outline for conducting a bio-efficacy trial to compare a formulation containing CAS 1559-36-0 with a standard formulation.
Objective: To determine if the inclusion of CAS 1559-36-0 in a formulation enhances the biological activity of the active ingredient.
Methodology:
-
Experimental Design:
-
Design a randomized complete block design with a sufficient number of replicates (e.g., 4-6).
-
Treatments should include:
-
An untreated control.
-
A standard formulation of the AI.
-
The experimental formulation of the AI containing CAS 1559-36-0.
-
Different application rates of the experimental formulation.
-
-
-
Application:
-
Apply the treatments to the target plants or pests at the appropriate growth stage or infestation level.
-
Use calibrated spray equipment to ensure uniform application.
-
-
Assessment:
-
Assess the efficacy of the treatments at regular intervals after application.
-
The assessment method will depend on the target pest (e.g., weed control rating, insect mortality count, disease severity score).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.
-
The logical relationship for a bio-efficacy trial is depicted below.
Signaling Pathways
Currently, there is no publicly available information to suggest that 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol directly interacts with or modulates specific signaling pathways in target organisms (plants, insects, fungi). Its role in agrochemical formulations is primarily understood to be that of a solvent and adjuvant, which facilitates the delivery and uptake of the active ingredient. The active ingredient is the component responsible for interacting with biological signaling pathways.
Conclusion
2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol (CAS 1559-36-0) is a valuable component in the formulation of modern agrochemicals. Its excellent solvent properties and emulsifying capabilities contribute to the development of stable and effective pesticide and herbicide products. The provided protocols offer a foundational framework for researchers to evaluate the benefits of incorporating this versatile molecule into new and existing agrochemical formulations. Further research is warranted to explore its full potential and to generate quantitative performance data across a broader range of active ingredients.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Cas 1559-36-0,2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | lookchem [lookchem.com]
- 3. Cas 1559-36-0 Diethylene Glycol 2-Ethylhexyl Ether Molecular Weight 218.34 G / Mol [ethersolvent.com]
- 4. 1559-36-0 | CAS DataBase [chemicalbook.com]
- 5. 2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | 1559-36-0 [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting guide for the synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol, which is typically prepared via a Williamson ether synthesis, is a common issue. The primary reasons often revolve around the reaction conditions and the nature of the reactants. Here are the key factors to investigate:
-
Incomplete Deprotonation of Diethylene Glycol: The Williamson ether synthesis requires the formation of an alkoxide from diethylene glycol. If the base used is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and consequently a lower yield.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF. Ensure at least a stoichiometric equivalent of the base is used relative to the diethylene glycol.
-
-
Side Reaction: Elimination (E2): The alkyl halide, 2-ethylhexyl halide, is a primary halide, which generally favors the desired S(_N)2 reaction. However, the branched nature of the 2-ethylhexyl group can introduce some steric hindrance, and if a strong, bulky base is used or if the reaction temperature is too high, the competing E2 elimination reaction can occur, leading to the formation of 2-ethyl-1-hexene.
-
Solution: Use a less sterically hindered base if possible, although strong bases are necessary for deprotonation. Control the reaction temperature carefully; avoid excessive heating.
-
-
Purity of Reactants and Solvent: The presence of water in the reaction mixture will quench the strong base and the alkoxide, significantly reducing the yield. Impurities in the 2-ethylhexyl halide or diethylene glycol can also lead to side reactions.
-
Solution: Ensure all reactants and the solvent are thoroughly dried before use. Use freshly distilled solvents and purified reactants.
-
-
Reaction Time and Temperature: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or cautiously increasing the temperature.
-
Q2: My final product is contaminated with unreacted starting materials. How can I effectively purify it?
A2: Purification can be challenging due to the similar polarities and high boiling points of the product and starting materials.
-
Fractional Vacuum Distillation: This is the most effective method for separating 2-[2-(2-ethylhexoxy)ethoxy]ethanol from unreacted diethylene glycol and 2-ethylhexyl halide. Due to the high boiling points, distillation must be performed under reduced pressure to prevent decomposition.
-
Column Chromatography: While possible, it can be challenging for large-scale purifications due to the relatively low polarity of the product. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) can be effective for separating the product from the more polar diethylene glycol.
Q3: I am observing the formation of byproducts other than the expected elimination product. What could they be?
A3: Besides 2-ethyl-1-hexene from the E2 elimination, other byproducts can form:
-
Dialkylated Product: If an excess of 2-ethylhexyl halide is used, or if the reaction conditions favor it, a second molecule of the halide can react with the remaining hydroxyl group of the product to form 1,2-bis(2-ethylhexoxy)ethane.
-
Solution: Use a slight excess of diethylene glycol to minimize this side reaction.
-
-
Products from Self-Condensation of Diethylene Glycol: Under strongly basic conditions, diethylene glycol can potentially undergo self-condensation, although this is less common under typical Williamson ether synthesis conditions.
Data Presentation
The following table summarizes typical reaction parameters and their expected impact on the yield of 2-[2-(2-ethylhexoxy)ethoxy]ethanol. Please note that these are general guidelines and optimal conditions may vary.
| Parameter | Condition | Expected Yield | Purity | Potential Issues |
| Base | Sodium Hydride (NaH) | High | Good | Requires anhydrous conditions. |
| Potassium Hydroxide (KOH) | Moderate to High | Moderate | Water is a byproduct. | |
| Sodium Hydroxide (NaOH) | Moderate | Moderate | Water is a byproduct. | |
| Solvent | Tetrahydrofuran (THF) | High | Good | Must be anhydrous. |
| Dimethylformamide (DMF) | High | Good | Higher boiling point, harder to remove. | |
| Toluene | Moderate | Moderate | Less polar, may result in slower reaction. | |
| Temperature | 50-70 °C | Good | Good | Higher temperatures may favor elimination. |
| Room Temperature | Low to Moderate | High | Reaction may be very slow. | |
| Reactant Ratio (Diethylene Glycol : 2-Ethylhexyl Halide) | 1.2 : 1 | Good | Good | Minimizes dialkylation. |
| 1 : 1.2 | Moderate | Moderate | Increased risk of dialkylation. |
Experimental Protocols
Synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol via Williamson Ether Synthesis
Materials:
-
Diethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Ethylhexyl bromide (or chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Deprotonation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to the flask. Carefully wash the mineral oil from the sodium hydride with anhydrous hexane. Add anhydrous THF to the flask, followed by the slow, dropwise addition of diethylene glycol (1.2 equivalents) via the dropping funnel. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add 2-ethylhexyl bromide (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution. Partition the mixture between water and diethyl ether (or ethyl acetate). Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional vacuum distillation to yield 2-[2-(2-ethylhexoxy)ethoxy]ethanol as a colorless oil.
Mandatory Visualization
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol.
Caption: Troubleshooting workflow for low yield.
Williamson Ether Synthesis Pathway
This diagram illustrates the general signaling pathway for the Williamson ether synthesis of 2-[2-(2-ethylhexoxy)ethoxy]ethanol.
Technical Support Center: 2-Ethylhexyl Diglycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethylhexyl diglycol. The following sections detail methods for the removal of water from this high-boiling point solvent, a common issue given its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-ethylhexyl diglycol wet?
A1: 2-Ethylhexyl diglycol is slightly hygroscopic, meaning it can absorb moisture from the atmosphere.[1] Improper storage, such as in a poorly sealed container, or exposure to humid conditions can lead to water contamination. One commercial sample was noted to have a water content of 0.10%.
Q2: How can I determine the water content in my 2-ethylhexyl diglycol?
A2: The most accurate and widely used method for determining the water content in organic solvents is Karl Fischer titration.[2][3][4][5] This method is specific to water and can detect concentrations from parts per million (ppm) to 100%.[4]
Q3: What are the common methods for drying 2-ethylhexyl diglycol?
A3: The primary methods for removing water from 2-ethylhexyl diglycol, a high-boiling point solvent, are:
-
Use of Drying Agents: Particularly effective for removing small amounts of water.
-
Vacuum Distillation: Suitable for removing water from heat-sensitive materials or to lower the high boiling point of the solvent.
-
Azeotropic Distillation: An effective method for removing water by co-distilling it with another solvent (an entrainer) that forms a low-boiling azeotrope.
Q4: Can I use standard desiccants like anhydrous sodium sulfate or magnesium sulfate?
A4: Yes, anhydrous sodium sulfate and magnesium sulfate are common drying agents that can be used for the preliminary drying of a wide range of organic solvents, including ethers and alcohols, and are therefore suitable for 2-ethylhexyl diglycol. Magnesium sulfate is generally more rapid and efficient than sodium sulfate.
Troubleshooting Guides
Issue 1: Selecting the Appropriate Drying Method
Choosing the right method to dry 2-ethylhexyl diglycol depends on the initial water content, the required final dryness, and the available equipment. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a drying method for 2-ethylhexyl diglycol.
Issue 2: Inefficient Water Removal Using Drying Agents
Problem: After treatment with a drying agent, the water content in the 2-ethylhexyl diglycol remains high.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient amount of drying agent. | Add more drying agent in small portions until it no longer clumps together, indicating that the bulk of the water has been absorbed. |
| Drying agent is not sufficiently active. | Ensure the drying agent is fresh and has been stored in a tightly sealed container. For molecular sieves, they may need to be activated by heating in a vacuum oven. |
| Inadequate contact time. | Allow for sufficient contact time between the drying agent and the solvent. Gentle stirring or swirling can improve efficiency. For molecular sieves, a contact time of 24-48 hours is often recommended for achieving low water content. |
| Incorrect type of molecular sieve. | For compounds with small molecules like glycol ethers, 3Å molecular sieves are recommended to prevent co-adsorption of the solvent. |
Issue 3: Problems During Vacuum Distillation
Problem: Difficulty in achieving a good vacuum, bumping of the liquid, or slow distillation rate.
Possible Causes & Solutions:
| Cause | Solution |
| Leaks in the distillation setup. | Check all joints and connections for a proper seal. Ensure that ground glass joints are properly greased if necessary. |
| Bumping of the liquid. | Use a magnetic stir bar or a capillary bubbler to ensure smooth boiling. Violent bumping can occur in vacuum distillation if boiling is not controlled. |
| Inadequate heating. | Use a heating mantle with a stirrer to ensure even heating of the distillation flask. The high boiling point of 2-ethylhexyl diglycol (272 °C) requires significant energy input, even under vacuum. |
| Vacuum pump is not powerful enough. | A sufficiently low pressure is required to significantly lower the boiling point. For high-boiling solvents, a rotary vane pump is often necessary. |
Experimental Protocols
Method 1: Drying with Molecular Sieves
This method is suitable for removing trace amounts of water to achieve a very dry solvent.
Workflow Diagram:
Caption: Workflow for drying 2-ethylhexyl diglycol with molecular sieves.
Protocol:
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a suitable flask and heat in a vacuum oven at 200-300°C for at least 3 hours. Cool down to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Drying Procedure: Add the activated molecular sieves (10-20% of the solvent weight) to the 2-ethylhexyl diglycol in a flask.
-
Incubation: Seal the flask and allow it to stand for 24-48 hours. Occasional swirling can improve the drying efficiency.
-
Separation: Carefully decant or filter the dried solvent from the molecular sieves.
-
Verification: Determine the final water content using Karl Fischer titration.
Method 2: Vacuum Distillation
This method is effective for removing larger quantities of water or for purifying the solvent from other non-volatile impurities.
Protocol:
-
Setup: Assemble a vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer for the distillation flask.
-
Pre-drying (Optional but Recommended): For very wet solvent, a preliminary drying step with anhydrous magnesium sulfate can reduce the distillation time.
-
Distillation:
-
Add the 2-ethylhexyl diglycol to the distillation flask along with a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the flask.
-
Collect the distilled 2-ethylhexyl diglycol in the receiving flask. Discard the initial and final fractions, which may contain residual water or higher boiling impurities, respectively.
-
-
Storage: Store the dried solvent over activated molecular sieves to prevent re-absorption of moisture.
Method 3: Azeotropic Distillation
This method is particularly useful for removing significant amounts of water. It involves adding an entrainer that forms a low-boiling azeotrope with water. Toluene is a common entrainer for this purpose.
Protocol:
-
Setup: Assemble a distillation apparatus equipped with a Dean-Stark trap or a similar azeotropic distillation head.
-
Procedure:
-
Place the wet 2-ethylhexyl diglycol in the distillation flask.
-
Add an appropriate entrainer, such as toluene (approximately 10-20% by volume).
-
Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, it will separate into two layers in the trap (water and toluene). The denser water layer will collect at the bottom, and the toluene will overflow back into the distillation flask.
-
Continue the distillation until no more water collects in the trap.
-
-
Removal of Entrainer: After all the water has been removed, the entrainer (toluene) can be removed by simple distillation, leaving the dry 2-ethylhexyl diglycol.
Data Presentation
| Drying Method | Typical Final Water Content (ppm) | Speed | Equipment Required | Key Considerations |
| Anhydrous MgSO₄ | 100 - 300 | Fast (30-60 min) | Standard laboratory glassware | Good for pre-drying; may not achieve very low water content. |
| Molecular Sieves (3Å) | < 50 | Slow (24-48 hours) | Standard laboratory glassware | Excellent for achieving very low water content; sieves must be activated. |
| Vacuum Distillation | < 100 | Moderate | Vacuum pump, distillation glassware, heating mantle | Effective for high-boiling liquids; requires careful control of pressure and temperature. |
| Azeotropic Distillation | < 100 | Moderate to Fast | Distillation glassware with Dean-Stark trap, heating mantle | Very effective for removing larger amounts of water; requires subsequent removal of the entrainer. |
References
Preventing side reactions when using CAS 1559-36-0 as a solvent
Technical Support Center: Glycidyl Methacrylate (CAS 106-91-2)
A Note on CAS Numbers: The information provided below pertains to Glycidyl Methacrylate (GMA), CAS 106-91-2. While the query specified CAS 1559-36-0 [di(ethylene glycol) 2-ethylhexyl ether], the context of preventing side reactions in experimental settings for researchers and drug development professionals strongly aligns with the challenges associated with the highly reactive monomer, GMA. Di(ethylene glycol) 2-ethylhexyl ether is a relatively stable solvent with limited side reactions of the nature described.[1][2][3][4][5]
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted side reactions when using Glycidyl Methacrylate (GMA) in their experiments.
Troubleshooting Guide
Question: My GMA is polymerizing prematurely, even during storage. What is causing this and how can I prevent it?
Answer:
Premature polymerization is a common issue with GMA due to the high reactivity of its methacrylate group.[6] This can be triggered by several factors:
-
Inhibitor Depletion: Commercial GMA is stabilized with inhibitors like hydroquinone (HQ) or the methyl ether of hydroquinone (MEHQ).[7][8] These inhibitors require the presence of dissolved oxygen to be effective.[9][10] Storing GMA under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to polymerization.[9][10]
-
Elevated Temperatures: Higher temperatures increase the rate of polymerization.[7][11] Storage temperatures should not exceed 35°C.[9][10]
-
Exposure to UV Light: UV radiation can initiate free-radical polymerization.[7][12]
-
Contamination: Contaminants such as acids, bases, peroxides, and certain metals (like iron from rust) can act as initiators for polymerization.[9][12]
Prevention Strategies:
-
Proper Storage: Always store GMA in the presence of air, not under inert gases, to ensure the effectiveness of the inhibitor.[9][10] Keep containers tightly sealed in a cool, dark, and well-ventilated area.[9][11][13] For long-term storage (over 4 weeks), it may be advisable to replenish the dissolved oxygen content.[9][10]
-
Temperature Control: Store GMA at recommended low temperatures, often between 2-8°C, to minimize spontaneous polymerization.[8]
-
Avoid Contaminants: Use clean, dry equipment. Stainless steel is the preferred material for handling and storage, as carbon steel can rust and introduce iron ions, which are weak polymerization initiators.[9]
Question: I am observing unexpected side reactions involving the epoxy group of GMA. What are the likely causes?
Answer:
The epoxide ring of GMA is susceptible to ring-opening reactions with various nucleophiles.[6][14] The reaction mechanism and outcome can be highly dependent on the pH of the reaction medium.[15][16][17]
-
Acidic Conditions (e.g., pH 3.5): In the presence of acids, the epoxide ring can be opened by nucleophiles such as carboxylic acids and alcohols.[15][16][17]
-
Basic Conditions (e.g., pH 10.5): Under basic conditions, GMA can undergo hydrolysis. It can also react with hydroxyl groups through both transesterification and epoxide ring-opening mechanisms.[15][16][17]
-
Other Nucleophiles: Amines, phenols, and thiols can also react with the epoxy group, leading to a variety of side products.[6][9][14]
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture to avoid unintended ring-opening or hydrolysis.
-
Protecting Groups: If the epoxy group's reactivity is not desired for a particular step, consider using a suitable protecting group strategy.
-
Choice of Solvent: Ensure the solvent is free from nucleophilic impurities (e.g., water, alcohols) that could react with the epoxy ring.
Question: The purity of my GMA seems low, and it is affecting my reaction's reproducibility. How can I purify it?
Answer:
Low purity can be due to the presence of byproducts from synthesis, such as epichlorohydrin or methacrylic acid, or the formation of oligomers during storage.[18] Purification is often necessary for sensitive applications.
Purification Method:
Vacuum distillation is a common method for purifying GMA.[18] It is crucial to add an inhibitor to the distillation flask to prevent polymerization at the elevated temperatures required for distillation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Glycidyl Methacrylate (GMA)?
A1: To prevent polymerization, GMA should always be stored in the presence of air and an inhibitor.[9][10] The storage temperature should not exceed 35°C, with refrigeration (2-8°C) being ideal.[8][9] Containers should be kept tightly closed in a cool, dry, and well-ventilated place, away from light.[9][11][13]
Q2: Do I need to remove the inhibitor from GMA before use?
A2: For most polymerization reactions, the small amount of inhibitor present in commercial GMA does not need to be removed, as its effect can be overcome by the initiator. However, for certain sensitive reactions or kinetic studies, removal of the inhibitor may be necessary. This can be achieved by washing with an alkaline solution or by passing the monomer through a column of a suitable inhibitor remover.
Q3: What materials should be used for handling and storing GMA?
A3: Stainless steel is the preferred material for tanks, pipes, and other equipment.[9] Carbon steel can be used but may cause rust formation, which can affect product quality and potentially initiate polymerization.[9] Avoid contact with strong acids, bases, oxidizing agents, and polymerization initiators.[12]
Q4: How does pH affect the reactivity of GMA?
A4: The pH of the reaction medium significantly influences the side reactions of GMA. In acidic conditions (pH 3.5), the epoxide ring readily reacts with carboxylic and hydroxyl groups.[15][16][17] In basic conditions (pH 10.5), GMA is prone to hydrolysis and can react with hydroxyl groups via both transesterification and epoxide ring-opening.[15][16][17]
Data and Protocols
Summary of GMA Handling and Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerated)[8] / Not to exceed 35°C[9] | To minimize the rate of spontaneous polymerization. |
| Storage Atmosphere | In the presence of air (Oxygen) | Oxygen is required for common inhibitors (e.g., MEHQ) to function effectively.[9][10] |
| Inhibitor | Typically ~100 ppm MEHQ | To prevent premature polymerization during storage and handling.[7][8] |
| Purity (Typical) | >98.5% | High purity is essential for reproducible experimental results. |
Experimental Protocol: Purification of GMA by Vacuum Distillation
Objective: To remove impurities and oligomers from commercial Glycidyl Methacrylate.
Materials:
-
Glycidyl Methacrylate (GMA), commercial grade
-
Hydroquinone (HQ) or Phenothiazine (inhibitors)
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry.
-
Inhibitor Addition: To the round-bottom flask, add the commercial GMA and a small amount of an inhibitor like hydroquinone or phenothiazine (e.g., 0.1 g per 100 mL of GMA). This is critical to prevent polymerization during heating.[18]
-
Vacuum Application: Begin stirring the GMA and slowly apply a vacuum.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: Collect the GMA fraction that distills at the appropriate temperature and pressure (Boiling point: 189°C at atmospheric pressure; this will be lower under vacuum).[8]
-
Storage: Add a stabilizer (e.g., MEHQ) to the purified, cooled GMA and store it under the recommended conditions (refrigerated, with air access).
Visual Guides
Caption: Troubleshooting workflow for GMA side reactions.
Caption: Dual reactivity pathways of Glycidyl Methacrylate.
References
- 1. Cas No. 1559-36-0 Diethylene Glycol 2-ethylhexyl Ether Excellent Surface Activity [ethersolvent.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cas 1559-36-0,2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | lookchem [lookchem.com]
- 4. 2-Ethyl Hexyl Diglycol - Solvents - ADDTEK - Create Value With Chemical [add-tek.com]
- 5. Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | C12H26O3 | CID 94210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. News - The Applications of Glycidyl Methacrylate [njreborn.com]
- 7. wchchem.com [wchchem.com]
- 8. sfdchem.com [sfdchem.com]
- 9. jamorin.com [jamorin.com]
- 10. GLYCIDYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 11. Glycidyl methacrylate | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of Diethylene Glycol Mono(2-ethylhexyl) Ether
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Diethylene glycol mono(2-ethylhexyl) ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Diethylene glycol mono(2-ethylhexyl) ether?
A1: The most common and versatile method for synthesizing this ether is the Williamson ether synthesis.[1][2] This reaction involves a bimolecular nucleophilic substitution (SN2) mechanism where an alkoxide ion reacts with a primary alkyl halide.[3]
Q2: What are the necessary starting materials for this synthesis?
A2: There are two potential routes based on the Williamson synthesis:
-
Route 1 (Preferred): Reacting the sodium or potassium salt of diethylene glycol (the alkoxide) with a 2-ethylhexyl halide (like 2-ethylhexyl bromide or iodide).
-
Route 2 (Disfavored): Reacting the sodium or potassium salt of 2-ethylhexanol with a halogenated diethylene glycol. This route is not recommended due to a higher likelihood of side reactions.
Q3: Why is my overall reaction yield consistently low?
A3: Low yields are typically due to incomplete reactions or the prevalence of side reactions.[3] Common causes include suboptimal reaction conditions (temperature, time), incorrect choice of reactants or solvent, or the formation of elimination byproducts.[1][3] Laboratory synthesis yields typically range from 50-95%.[2][3]
Q4: What is the primary side reaction I should be concerned about?
A4: The most significant side reaction is the base-catalyzed E2 elimination of the alkylating agent.[3] This occurs when the alkoxide acts as a base instead of a nucleophile, abstracting a proton and forming an alkene. This pathway is especially favored when using sterically hindered (secondary or tertiary) alkyl halides.[1][2]
Q5: How can I minimize the formation of byproducts?
A5: To minimize the E2 elimination side reaction, it is crucial to select the reactants strategically. The reaction works best with primary alkyl halides.[3] Therefore, using a 2-ethylhexyl halide (a primary halide) and the diethylene glycol alkoxide is the preferred pathway. Additionally, maintaining the lowest effective reaction temperature can help favor the desired SN2 reaction over elimination.[3]
Troubleshooting Guide
Problem: Low Conversion of Starting Materials
Q: My reaction stops before all the starting material is consumed, resulting in a low yield. What are the likely causes and solutions?
A: Incomplete conversion can be attributed to several factors related to the reaction conditions.
-
Reaction Time and Temperature: Williamson ether synthesis can require refluxing for 1 to 8 hours at temperatures between 50 and 100 °C.[2][3] If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.[3] Consider gradually increasing the reaction time or temperature, but monitor for byproduct formation.
-
Base and Solvent: The alkoxide must be fully formed. Ensure a sufficiently strong base (like sodium hydroxide or potassium hydroxide) is used to deprotonate the alcohol completely. The reaction should be carried out in an aprotic, non-nucleophilic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to ensure the alkoxide remains a free and active nucleophile.[1][3] Protic solvents like water or ethanol will react with the alkyl halide, drastically reducing the yield.[1]
-
Catalysis: If using a less reactive alkyl halide (e.g., 2-ethylhexyl chloride), the addition of a catalytic amount of an iodide salt can increase the reaction rate.[2] In industrial applications, phase transfer catalysis is often employed.[2]
Problem: Significant Formation of an Alkene Byproduct
Q: My final product is contaminated with a significant amount of 2-ethylhexene. Why is this happening and how can I prevent it?
A: The presence of 2-ethylhexene indicates that the E2 elimination reaction is competing with the desired SN2 pathway.[1]
-
Reactant Choice: This side reaction is highly dependent on the structure of the alkyl halide. While 2-ethylhexyl halide is a primary halide, steric hindrance around the reaction center can still promote some elimination. The alternative of using a halogenated diethylene glycol and the 2-ethylhexyl alkoxide is much more prone to elimination and should be avoided.[4][5]
-
Temperature Control: Higher temperatures tend to favor elimination reactions.[3] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C).[3]
-
Alkoxide Basicity: The alkoxide is a strong base. While necessary for the reaction, its basicity drives the elimination. Ensure the alkyl halide is added slowly to the alkoxide solution to maintain a low instantaneous concentration, which can help favor the bimolecular SN2 reaction.
Data Presentation
Table 1: Influence of Alkyl Halide Structure on Reaction Pathway
| Alkyl Halide Type | Primary Reaction Pathway | Competing Reaction | Expected Ether Yield |
| Primary (e.g., 2-ethylhexyl halide) | SN2 | E2 (minor) | High[1][3] |
| Secondary | SN2 / E2 | E2 (significant) | Moderate to Low[1][5] |
| Tertiary | E2 | SN2 (negligible) | Very Low[1][2] |
Table 2: Recommended Reaction Parameters for Optimized Synthesis
| Parameter | Recommended Condition | Rationale |
| Alkylating Agent | 2-ethylhexyl halide (Primary Halide) | Minimizes E2 elimination side reaction.[5] |
| Nucleophile | Diethylene glycol alkoxide | Less sterically hindered approach. |
| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) | Aprotic solvents prevent side reactions with the alkyl halide and promote nucleophilicity.[1][3] |
| Temperature | 50 - 100 °C | Balances reaction rate while minimizing the competing elimination reaction.[2][3] |
| Reaction Time | 1 - 8 hours | Ensures the reaction proceeds to completion.[3] |
Experimental Protocols
Optimized Williamson Synthesis of Diethylene Glycol Mono(2-ethylhexyl) Ether
This protocol is a representative example based on established principles of the Williamson ether synthesis.
-
Preparation of the Alkoxide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous diethylene glycol to a suitable anhydrous aprotic solvent (e.g., DMF).
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add one molar equivalent of a strong base (e.g., sodium hydride or potassium hydroxide) in portions.
-
Stir the mixture at room temperature until the deprotonation is complete (cessation of hydrogen gas evolution if using NaH).
-
-
Ether Synthesis:
-
Slowly add one molar equivalent of 2-ethylhexyl bromide to the alkoxide solution via an addition funnel.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Maintain the temperature and stir the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain the pure Diethylene glycol mono(2-ethylhexyl) ether.[6]
-
Visualized Workflows and Pathways
Caption: Competing SN2 and E2 reaction pathways.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logic for selecting the optimal reactant pair.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DIETHYLENE GLYCOL HEXYL ETHER - Ataman Kimya [atamanchemicals.com]
Stability issues of "Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-" under acidic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in their experiments. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stability of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
Q1: I am observing a decrease in the performance of my formulation containing Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- over time when stored under acidic conditions (pH < 7). What could be the cause?
A1: The decrease in performance is likely due to the degradation of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-. This compound, being a glycol ether, is susceptible to acid-catalyzed hydrolysis of its ether linkages. This chemical breakdown can lead to a loss of its surfactant properties and overall efficacy in your formulation.
Q2: What are the typical signs of degradation for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in an acidic medium?
A2: Signs of degradation can include:
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Phase Separation: The formulation may become cloudy or separate into distinct layers.
-
Changes in Physical Appearance: You might observe a change in color or clarity.
-
pH Shift: The degradation products could alter the pH of your formulation.
-
Appearance of New Peaks in Analytical Assays: Chromatographic analysis (e.g., HPLC, GC) may reveal the presence of new chemical species that were not initially in the formulation.
-
Reduced Efficacy: A noticeable decrease in the desired performance of the product, such as emulsification or solvency power.
Q3: What are the expected degradation products of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- under acidic conditions?
A3: Under acidic conditions, the ether bonds of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- can undergo hydrolysis. The primary degradation products would likely be 2-ethylhexanol and diethylene glycol .
Q4: How can I minimize the degradation of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in my acidic formulation?
A4: To minimize degradation:
-
pH Adjustment: If possible for your application, adjust the pH of your formulation to be as close to neutral (pH 7) as feasible. The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions.
-
Temperature Control: Store your formulation at lower temperatures. The rate of chemical reactions, including hydrolysis, generally decreases with temperature.
-
Use of Buffers: Employ a suitable buffer system to maintain a stable pH and minimize fluctuations that could accelerate degradation.
-
Alternative Solvents: If compatible with your system, consider using co-solvents that may reduce the exposure of the ether linkages to the acidic environment.
Q5: I suspect my stock of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- has degraded. How can I confirm this?
A5: You can confirm degradation through analytical testing. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques to identify and quantify the parent compound and its potential degradation products.[1][2] A comparison of the chromatogram of your suspect stock with a fresh, validated standard of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- would provide clear evidence of degradation if new peaks corresponding to degradation products are observed.
Data Presentation
| pH | Temperature (°C) | Time (days) | Remaining Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- (%) |
| 3 | 40 | 7 | 85 |
| 3 | 40 | 14 | 72 |
| 3 | 40 | 30 | 55 |
| 5 | 40 | 7 | 98 |
| 5 | 40 | 14 | 95 |
| 5 | 40 | 30 | 91 |
| 3 | 25 | 30 | 78 |
| 5 | 25 | 30 | 97 |
Table 1: Illustrative Stability Data for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- under Acidic Conditions. This table shows the hypothetical percentage of the parent compound remaining over time at different pH values and temperatures.
Experimental Protocols
To assess the stability of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in your specific formulation, the following experimental protocols can be adapted.
Protocol 1: HPLC Method for Stability Indicating Assay
Objective: To develop an HPLC method capable of separating Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD).[3][4]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of Acetonitrile and Water (with 0.1% formic acid for better peak shape) is a common starting point for the separation of alcohol ethoxylates.
Procedure:
-
Standard Preparation: Prepare a stock solution of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute your formulation containing Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or ELSD.
-
Gradient: A typical gradient could be starting from 50% Acetonitrile and increasing to 95% over 20 minutes.
-
-
Analysis: Inject the standards and samples. Identify the peak for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- based on the retention time of the reference standard. Monitor for the appearance of new peaks in the stressed samples, which would indicate degradation products.
Protocol 2: Forced Degradation Study under Acidic Conditions
Objective: To intentionally degrade Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- under acidic conditions to identify potential degradation products and assess the stability-indicating capability of the analytical method.
Procedure:
-
Sample Preparation: Prepare a solution of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in a relevant solvent system.
-
Acid Stress:
-
To a portion of the sample solution, add a strong acid such as hydrochloric acid (HCl) to achieve a final concentration of 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute it for HPLC analysis.
-
-
Control Sample: Prepare a control sample without the addition of acid and keep it under the same temperature and time conditions.
-
Analysis: Analyze the stressed and control samples using the developed HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing the stability of the compound in acidic media.
References
Resolving phase separation in formulations containing 2-[2-(2-ethylhexoxy)ethoxy]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formulations containing 2-[2-(2-ethylhexoxy)ethoxy]ethanol, also known as diethylene glycol mono(2-ethylhexyl) ether. Phase separation is a common challenge with emulsified formulations, and this guide offers systematic approaches to resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is 2-[2-(2-ethylhexoxy)ethoxy]ethanol and why is it used in my formulation?
A1: 2-[2-(2-ethylhexoxy)ethoxy]ethanol is a colorless, low-volatility liquid with a faint odor. It is insoluble in water and serves as an excellent solvent, dispersant, and coalescing agent.[1] Its properties make it suitable for a wide range of applications, including paints, inks, cleaning products, agrochemicals, and personal care products.[1]
Q2: My formulation containing 2-[2-(2-ethylhexoxy)ethoxy]ethanol is showing signs of phase separation. What are the likely causes?
A2: Phase separation in emulsions typically occurs due to an imbalance in the formulation's stability. The most common causes include:
-
Incorrect Emulsifier Selection: The hydrophilic-lipophilic balance (HLB) of your emulsifier system may not be appropriate for the oil phase containing 2-[2-(2-ethylhexoxy)ethoxy]ethanol.
-
Inadequate Emulsifier Concentration: The amount of emulsifier may be insufficient to adequately coat the dispersed phase droplets and prevent them from coalescing.
-
Improper Co-solvent Concentration: The concentration of co-solvents, such as ethanol, can significantly impact stability. While they can enhance stability, using too much or too little can be detrimental.[2][3][4][5]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of components and the stability of the emulsion.[6][7]
-
pH Shifts: The pH of the aqueous phase can influence the charge on the droplets and affect the performance of ionic emulsifiers.
Q3: What is the Hydrophilic-Lipophilic Balance (HLB) system and why is it important for my formulation?
Q4: How can a co-solvent like ethanol help stabilize my formulation?
A4: Co-solvents like ethanol can improve the stability of emulsions in several ways:
-
They can increase the solubility of the surfactant in the continuous phase.[3]
-
They can reduce the interfacial tension between the oil and water phases, leading to smaller droplet sizes.[2][4]
-
They can modify the viscosity of the continuous phase.[2][4] Studies have shown that for some oil-in-water emulsions, an optimal ethanol concentration of around 40% can significantly decrease droplet size and improve stability.[2][3][4] However, concentrations higher than this can sometimes lead to instability.[2][3]
Troubleshooting Guide: Resolving Phase Separation
If you are experiencing phase separation, follow these troubleshooting steps:
Step 1: Determine the Required HLB of Your Oil Phase
The first and most critical step is to determine the optimal HLB for your specific oil phase, which includes 2-[2-(2-ethylhexoxy)ethoxy]ethanol and any other lipophilic components.
-
Experimental Protocol: Determining Required HLB
-
Prepare a series of emulsifier blends: Use a pair of non-ionic surfactants with a low and a high HLB value (e.g., Span 80 with an HLB of 4.3 and Tween 80 with an HLB of 15.0). Blend them in varying ratios to create a range of HLB values (e.g., from 4 to 16 in increments of 2).
-
Prepare a series of test emulsions: For each emulsifier blend, prepare a small batch of your formulation, keeping the concentrations of the oil phase, aqueous phase, and total emulsifier constant.
-
Homogenize: Ensure each test emulsion is subjected to the same homogenization process (e.g., using a high-shear mixer at a specific speed for a set time).
-
Observe and Compare: Observe the stability of each emulsion over a period of time (e.g., 24 hours, 1 week). Look for signs of creaming, sedimentation, or coalescence. The emulsion that exhibits the best stability (i.e., remains uniform for the longest time) corresponds to the required HLB of your oil phase.
-
Step 2: Select and Optimize Your Emulsifier System
Once you have determined the required HLB, you can select a single emulsifier or a blend of emulsifiers that provides this value. It is often beneficial to use a blend of emulsifiers as this can create a more stable interfacial film.
Step 3: Adjust Co-solvent Concentration
If phase separation persists, systematically vary the concentration of your co-solvent (e.g., ethanol).
-
Experimental Protocol: Co-solvent Optimization
-
Prepare a series of formulations with varying concentrations of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% by weight of the aqueous phase).
-
Monitor the stability of each formulation using the methods described in the stability testing protocol below.
-
Analyze the droplet size of the emulsions. A smaller and more uniform droplet size often correlates with better stability.[2]
-
Step 4: Evaluate Formulation Stability
Conduct accelerated stability testing to predict the long-term stability of your optimized formulation.
-
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Place your formulation in sealed, appropriate containers.
-
Storage Conditions: Store the samples at elevated temperatures. A common condition is 45°C, which can simulate approximately one year of shelf life at room temperature over 10 weeks.[4] It is also advisable to include samples at room temperature (around 25°C) and refrigerated conditions (around 4°C) as controls.[3]
-
Monitoring: At regular intervals (e.g., 24 hours, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks), evaluate the samples for the following parameters:
-
Visual Appearance: Note any changes in color, odor, or signs of phase separation (creaming, coalescence).[4]
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a rheometer.[4]
-
Microscopic Analysis: Observe the droplet size and distribution under a microscope to detect any changes.
-
-
Data Presentation
Table 1: Example Data for Required HLB Determination
| Emulsifier Blend HLB | Observation after 24 hours | Stability Ranking (1=best, 5=worst) |
| 6 | Significant Coalescence | 5 |
| 8 | Moderate Creaming | 4 |
| 10 | Slight Creaming | 2 |
| 12 | No visible separation | 1 |
| 14 | Slight Creaming | 3 |
Table 2: Example Data for Co-solvent Optimization
| Ethanol Conc. (% w/w) | Mean Droplet Size (µm) | Observation after 1 week at 45°C |
| 0 | 15.2 | Moderate Creaming |
| 10 | 10.8 | Slight Creaming |
| 20 | 7.5 | Very Slight Creaming |
| 30 | 4.1 | No visible separation |
| 40 | 3.8 | No visible separation |
| 50 | 8.9 | Signs of Coalescence |
Visualizations
Caption: Workflow for Determining the Required HLB.
Caption: Troubleshooting Logic for Phase Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethylene glycol monohexyl ether | C10H22O3 | CID 8199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2016136623A1 - Lubricant composition - Google Patents [patents.google.com]
- 8. HLB Calculator - Materials [hlbcalc.com]
Technical Support Center: Analysis of Isoproterenol (CAS 1559-36-0) in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of isoproterenol (CAS 1559-36-0) in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of isoproterenol using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
HPLC Analysis Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for isoproterenol. | 1. Secondary interactions: Isoproterenol, a catecholamine, can interact with active sites on the silica packing of the column. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of isoproterenol, leading to poor peak shape. 3. Column contamination: Buildup of matrix components on the column. | 1. Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase. 2. Adjust the mobile phase pH. A slightly acidic pH (e.g., using phosphoric acid or formic acid) can improve peak shape for catecholamines.[1] 3. Implement a robust sample clean-up procedure and use a guard column.[2] Regularly flush the column with a strong solvent. |
| Inconsistent retention times for isoproterenol. | 1. Mobile phase composition change: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. 2. Fluctuations in column temperature. 3. Pump issues: Inconsistent flow rate due to air bubbles or faulty check valves. | 1. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper degassing. 2. Use a column oven to maintain a consistent temperature. 3. Purge the pump to remove air bubbles. If the problem persists, check and clean or replace the pump's check valves.[3] |
| Low sensitivity or no peak detected for isoproterenol. | 1. Degradation of isoproterenol: Isoproterenol is susceptible to oxidation, especially at neutral or alkaline pH and when exposed to light and high temperatures. 2. Detector issues (UV/Electrochemical): Lamp failure (UV) or electrode fouling (electrochemical). 3. Incorrect wavelength or potential setting. | 1. Prepare standards and samples in an acidic buffer and protect them from light. Store samples at low temperatures (e.g., -80°C) for long-term stability. 2. Check the detector lamp status and replace if necessary. For electrochemical detectors, clean or polish the electrode. 3. Optimize the detection wavelength (around 279-280 nm for UV) or the applied potential for electrochemical detection. |
| Interference from matrix components or additives. | Co-eluting endogenous compounds or antioxidants: Some pharmaceutical formulations contain antioxidants like sodium metabisulfite, which can interfere with the analysis.[4] | 1. Improve sample preparation using techniques like Solid Phase Extraction (SPE) to remove interfering substances. 2. For known interferences like sodium metabisulfite, a pre-treatment step such as bubbling with wet air can be used to oxidize and remove it.[4] 3. Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to separate the isoproterenol peak from interferences. |
LC-MS/MS Analysis Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Ion suppression or enhancement (Matrix Effect). | Co-eluting matrix components: Phospholipids, salts, and other endogenous substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of isoproterenol in the mass spectrometer source.[5][6] | 1. Improve sample preparation: Use more selective extraction methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove matrix components.[7] 2. Chromatographic separation: Optimize the LC method to separate isoproterenol from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions.[5] 3. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[7][8] 4. Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9] |
| Poor sensitivity or inconsistent signal. | 1. Suboptimal ionization parameters: Incorrect settings for parameters like spray voltage, gas flows, and source temperature. 2. Analyte degradation in the ion source. 3. Contamination of the ion source. | 1. Optimize the ion source parameters for isoproterenol using a standard solution. 2. Adjust source temperature and other parameters to minimize in-source degradation. 3. Regularly clean the ion source components as part of routine maintenance.[2] |
| Carryover of isoproterenol in subsequent blank injections. | Adsorption of the analyte: Isoproterenol can adsorb to surfaces in the autosampler, injector, and column. | 1. Use a stronger needle wash solution in the autosampler. 2. Optimize the injection port cleaning procedure. 3. Include a high-organic wash step at the end of the chromatographic gradient to elute any strongly retained compounds. |
| Inaccurate quantification. | 1. Improper calibration curve: Non-linearity, incorrect range, or poor quality of fit. 2. Instability of stock or working solutions. 3. Uncompensated matrix effects. | 1. Ensure the calibration range covers the expected sample concentrations. Use a sufficient number of calibration points and an appropriate weighting factor for the regression.[10] 2. Prepare fresh stock and working solutions regularly and store them under appropriate conditions (acidified, protected from light, refrigerated or frozen). 3. Re-evaluate and address matrix effects as described above. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing isoproterenol in biological matrices?
A1: The primary challenges include:
-
Stability: Isoproterenol is a catecholamine and is highly susceptible to oxidation, especially at neutral to alkaline pH, and in the presence of light and elevated temperatures.[11]
-
Matrix Effects: Endogenous components in biological fluids like plasma and urine can significantly suppress or enhance the ionization of isoproterenol in LC-MS/MS analysis, leading to inaccurate results.[5][6]
-
Low Concentrations: In pharmacokinetic studies, the concentrations of isoproterenol can be very low, requiring highly sensitive analytical methods.[12]
-
Interferences: Complex matrices contain numerous compounds that can co-elute with isoproterenol and interfere with its detection.[4]
Q2: How can I improve the stability of isoproterenol in my samples and standards?
A2: To enhance stability:
-
pH Control: Maintain an acidic pH (e.g., below 6) for all solutions.[11]
-
Antioxidants: For long-term storage, the addition of antioxidants can be considered, but be aware of potential interferences in the analytical method.
-
Temperature: Store samples and stock solutions at low temperatures, such as in a refrigerator (2-8°C) for short-term storage or a freezer (-20°C or -80°C) for long-term storage.[11][13]
-
Light Protection: Use amber vials or protect solutions from light to prevent photodegradation.[13]
Q3: What is the best sample preparation technique for isoproterenol in plasma?
A3: Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are effective methods.
-
LLE: A simple and cost-effective method. One validated method uses a mixture of diethyl ether and dichloromethane for extraction from plasma.[14][15]
-
SPE: Generally provides cleaner extracts and can reduce matrix effects more effectively. Mixed-mode or cation exchange SPE cartridges are often suitable for catecholamines.[7]
The choice depends on the required sensitivity, sample throughput, and the analytical technique being used. For sensitive LC-MS/MS analysis, SPE is often preferred to minimize matrix effects.[7]
Q4: How do I validate a bioanalytical method for isoproterenol according to regulatory guidelines?
A4: Method validation should be performed according to guidelines from regulatory bodies like the FDA or EMA. Key validation parameters to assess include:[10][16]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples).
-
Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessed to ensure that the matrix does not interfere with quantification.
-
Stability: Freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature.
Quantitative Data Summary
Table 1: Stability of Isoproterenol Hydrochloride (4 µg/mL) in 0.9% Sodium Chloride[8][14]
| Storage Condition | Duration | Remaining Concentration (%) |
| Room Temperature (23°C-25°C) | 90 days | >90% |
| Refrigerated (3°C-5°C) | 90 days | >90% |
Table 2: Validation Parameters for an LC-MS/MS Method for Isoproterenol in Human Plasma[15][16]
| Parameter | Result |
| Linearity Range | 0.50–300 ng/mL (r² = 0.999) |
| LLOQ | 0.50 ng/mL |
| Precision (Intra-day & Inter-day) | |
| LQC (Low Quality Control) | %RSD < 15% |
| MQC (Medium Quality Control) | %RSD < 15% |
| HQC (High Quality Control) | %RSD < 15% |
| Accuracy | |
| LQC, MQC, HQC | Within ±15% of nominal value |
| Stability | |
| Short-term (bench-top) | Stable |
| Long-term (frozen) | Stable |
| Freeze-thaw cycles | Stable |
Table 3: Validation Parameters for an RP-HPLC Method for Isoproterenol HCl[18][19]
| Parameter | Result |
| Linearity Range | 10-60 µg/mL |
| LOD (Limit of Detection) | 1.97 µg/mL |
| LOQ (Limit of Quantitation) | 5.99 µg/mL |
| Precision | |
| Intra-day | 0.65% RSD |
| Inter-day | 0.58% RSD |
| Accuracy (% Recovery) | |
| 50% level | 100.92% |
| 100% level | 100.02% |
| 150% level | 99.26% |
Experimental Protocols
Protocol 1: Sample Preparation of Isoproterenol from Human Plasma using LLE for LC-MS/MS Analysis
This protocol is a summarized example based on a validated method.[14][15]
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., Dobutamine).
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane).
-
Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: RP-HPLC Method for Quantification of Isoproterenol HCl
This protocol is a summarized example based on a validated method.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5µm).
-
Mobile Phase: Methanol and 0.1% Triethylamine buffer (pH adjusted to 7.0 with orthophosphoric acid) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 279 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of Isoproterenol HCl in methanol (e.g., 1000 µg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range (e.g., 10-60 µg/mL).
-
-
Sample Preparation (for pharmaceutical formulation):
-
Accurately weigh a quantity of the formulation equivalent to 10 mg of Isoproterenol HCl and dissolve it in 10 mL of methanol to get a concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of isoproterenol in the samples from the calibration curve.
-
Visualizations
Isoproterenol Signaling Pathway
Caption: Isoproterenol β-adrenergic signaling pathway.
Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for isoproterenol analysis.
References
- 1. Separation of Isoproterenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. myadlm.org [myadlm.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. myadlm.org [myadlm.org]
- 6. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. Optimization of the separation and detection of the enantiomers of isoproterenol in microdialysis samples by cyclodextrin-modified capillary electrophoresis using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. ijpsr.com [ijpsr.com]
- 16. japsonline.com [japsonline.com]
Optimization of purification techniques for "Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- (CAS No. 1559-36-0).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
Vacuum Distillation
Problem: Product decomposition or discoloration during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal degradation of the glycol ether.
-
Solution:
-
Reduce the pressure: Lowering the vacuum level will decrease the boiling point of the compound, allowing for distillation at a lower temperature. Aim for the lowest pressure your vacuum system can stably achieve.
-
Use a shorter path distillation apparatus: Minimizing the residence time of the compound at elevated temperatures can reduce decomposition.
-
Ensure an inert atmosphere: Traces of oxygen at high temperatures can promote oxidation. Ensure the system is leak-free and consider a nitrogen bleed if your system allows.
-
Problem: Inefficient separation of impurities.
-
Possible Cause: The boiling points of the impurities are too close to the product's boiling point for effective separation by simple vacuum distillation.
-
Solution:
-
Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and enhance separation efficiency.
-
Optimize Reflux Ratio: In fractional distillation, adjusting the reflux ratio can improve separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
Problem: Bumping or unstable boiling.
-
Possible Cause: Uneven heating or the absence of boiling chips/magnetic stirring. High viscosity of the material can also contribute to this issue.
-
Solution:
-
Use a heating mantle with a stirrer: This provides even heating and agitation to promote smooth boiling.
-
Add boiling chips: Use fresh, appropriately sized boiling chips for each distillation.
-
Control the heating rate: Increase the temperature gradually to avoid superheating.
-
Flash Column Chromatography
Problem: Poor separation of the target compound from impurities (co-elution).
-
Possible Cause: The chosen solvent system (eluent) does not provide adequate selectivity for the separation.
-
Solution:
-
Optimize the solvent system: Systematically vary the polarity of the eluent. A common starting point for polar compounds like glycol ethers is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Gradually increasing the proportion of the polar solvent can improve the separation. For highly polar impurities, adding a small percentage of an even more polar solvent like methanol might be necessary.
-
Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica (e.g., diol or cyano).
-
Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then the target compound with better resolution.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to displace the highly polar glycol ether from the stationary phase.
-
Solution:
-
Increase the eluent polarity: Significantly increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a solvent system like 5-10% methanol in dichloromethane can be effective.
-
Check for compound stability on silica: The compound may be decomposing on the acidic silica gel. If this is suspected, try using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.
-
Problem: Tailing of the product peak.
-
Possible Cause: Strong interactions between the polar hydroxyl group of the glycol ether and the active sites on the silica gel. This can also be caused by overloading the column.
-
Solution:
-
Add a polar modifier: Adding a small amount of a very polar solvent like methanol or a few drops of acetic acid to the eluent can help to block the active sites on the silica and reduce tailing.
-
Reduce the sample load: Overloading the column is a common cause of peak tailing. Use a higher ratio of stationary phase to sample.
-
Use a less acidic stationary phase: Consider using neutral or basic alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercially available Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-?
A1: Potential impurities can include unreacted starting materials such as 2-ethylhexanol and diethylene glycol. Other possible impurities are isomers and related glycol ethers formed as byproducts during synthesis. Water is also a common impurity in hygroscopic materials like glycol ethers.
Q2: What is the recommended storage condition for purified Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-?
A2: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation. Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
Q3: Which analytical techniques are suitable for assessing the purity of the final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for both qualitative and quantitative analysis of purity. It can separate volatile impurities and provide their mass spectra for identification. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities. Karl Fischer titration is the standard method for determining water content.
Q4: Can I use simple distillation instead of vacuum distillation?
A4: The boiling point of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- is quite high (approximately 272 °C at atmospheric pressure). Distilling at this temperature increases the risk of thermal decomposition. Vacuum distillation is strongly recommended to lower the boiling point to a safer temperature range.
Q5: How do I choose a starting solvent system for flash chromatography?
A5: A good starting point is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate using the same stationary phase. For a polar compound like this, begin with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate (e.g., 4:1 or 3:1 hexane:ethyl acetate) and adjust the ratio based on the TLC results.
Data Presentation
Table 1: Physical Properties of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | 1559-36-0 | C12H26O3 | 218.33 | 272 (lit.) |
| 2-(2-Ethylhexyloxy)ethanol | 1559-35-9 | C10H22O2 | 174.28 | 229 (lit.) |
| 2-Ethylhexanol | 104-76-7 | C8H18O | 130.23 | 184.6 |
| Diethylene glycol | 111-46-6 | C4H10O3 | 106.12 | 245 |
Table 2: Suggested Starting Conditions for Purification Techniques
| Technique | Parameter | Suggested Starting Condition | Notes |
| Vacuum Distillation | Pressure | 1-10 mmHg | Lower pressure is generally better to reduce boiling temperature. |
| Temperature | 120-160 °C (pot temp.) | Adjust based on the observed boiling point at the achieved vacuum. | |
| Apparatus | Short-path distillation head or fractional distillation column. | Use a fractional column for separating close-boiling impurities. | |
| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic purifications. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., starting with 9:1 and moving to 1:1) | Polarity should be optimized based on TLC analysis. | |
| Loading | Dry loading or minimal volume of a moderately polar solvent. | Avoids issues with sample solubility in the initial eluent. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Add the crude Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Distillation: a. Begin stirring and slowly apply vacuum to the system. b. Once the desired vacuum is reached and stable, gradually heat the distillation flask using a heating mantle. c. Collect any low-boiling impurities as the first fraction. d. Slowly increase the temperature until the main product fraction begins to distill. Collect this fraction in a separate pre-weighed receiving flask. The boiling point will depend on the vacuum level. e. Monitor the temperature at the distillation head. A stable temperature during the collection of the main fraction indicates a pure compound. f. Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling residues.
-
Shutdown: Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: a. Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). b. Carefully apply the sample solution to the top of the silica bed. c. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.
-
Elution: a. Carefully add the eluent to the top of the column. b. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. c. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). d. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-.
Caption: Troubleshooting logic for poor separation during vacuum distillation.
Caption: Troubleshooting logic for compound tailing in flash column chromatography.
Validation & Comparative
A Comparative Analysis of 2-Ethylhexyl Diglycol and Other Glycol Ether Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-ethylhexyl diglycol (DEGEHE) with other widely used glycol ether solvents, namely Diethylene Glycol Monobutyl Ether (DGBE) and Dipropylene Glycol Methyl Ether (DPM). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate solvent based on key performance characteristics, physicochemical properties, and toxicological profiles, supported by experimental data and standard testing protocols.
Introduction to Glycol Ethers
Glycol ethers are a versatile class of organic solvents characterized by the presence of both ether and alcohol functional groups in the same molecule.[1] This dual functionality imparts unique solvency characteristics, allowing them to dissolve a wide range of substances. They are broadly categorized into two main types: E-series, derived from ethylene oxide, and P-series, derived from propylene oxide.[2] Generally, P-series glycol ethers are marketed as having lower toxicity profiles than their E-series counterparts.[2][3]
This guide focuses on 2-ethylhexyl diglycol, an E-series solvent, and compares it with another common E-series solvent (DGBE) and a popular P-series alternative (DPM). These solvents are frequently used in coatings, cleaners, inks, and as reaction solvents in chemical synthesis.[1][4]
Physicochemical Properties
The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for various applications. Key parameters such as boiling point, vapor pressure, and flash point are critical for process safety, environmental compliance (VOC content), and application performance (e.g., drying time).
The following table summarizes the key physicochemical properties of the selected glycol ethers.
| Property | 2-Ethylhexyl Diglycol (DEGEHE) | Diethylene Glycol Monobutyl Ether (DGBE) | Dipropylene Glycol Methyl Ether (DPM) |
| CAS Number | 1559-36-0[5] | 112-34-5[6] | 34590-94-8[7] |
| Series | E-Series | E-Series | P-Series |
| Molecular Weight ( g/mol ) | 218.33[] | 162.2[6] | 148.2[7] |
| Boiling Point (°C) | 272[5] | 230[6] | 190[9] |
| Flash Point (°C, Closed Cup) | 113[5] | 99 - 105[6][10] | 75 - 85[9] |
| Density (g/mL @ 25°C) | 0.918[5] | 0.948[10] | 0.950 |
| Vapor Pressure (mmHg @ 20°C) | < 0.01 | 0.02[11] | 0.28 - 0.5[1][9] |
| Viscosity (cP @ 25°C) | Not Available | 4.9[10] | 3.5[1] |
| Evaporation Rate (n-BuAc = 1.0) | < 0.01 (estimated) | 0.004 - 0.01[6][10] | 0.02 |
| Water Solubility (wt% @ 25°C) | 0.2 g/100g [12] | Miscible[6] | Miscible[13] |
Performance Characteristics
The performance of a solvent is primarily evaluated by its solvency power and its behavior in a formulated system, such as a coating or cleaning solution.
Solvency Power
Solvency power refers to the ability of a solvent to dissolve a solute. While the Kauri-Butanol (Kb) value is a standard measure for hydrocarbon solvents, it is less commonly reported for highly polar solvents like glycol ethers.[14][15] A more comprehensive measure is the use of Hansen Solubility Parameters (HSP), which characterize a solvent based on its dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. A material is likely to dissolve in a solvent with similar HSP values.
| Hansen Solubility Parameter (MPa¹/²) | 2-Ethylhexyl Diglycol (DEGEHE) (proxy)¹ | Diethylene Glycol Monobutyl Ether (DGBE) | Dipropylene Glycol Methyl Ether (DPM) |
| δD (Dispersion) | 16.0 | 16.0[16] | 15.7 |
| δP (Polar) | 4.1 | 7.0[16] | 6.5 |
| δH (Hydrogen Bonding) | 10.5 | 10.6[16] | 10.0 |
¹Data for Ethylene Glycol Mono 2-Ethylhexyl Ether (CAS 1559-35-9), a structurally similar compound, is used as a proxy.[17]
Interpretation:
-
2-Ethylhexyl Diglycol (DEGEHE) , based on its proxy, exhibits strong hydrogen bonding and dispersion forces but has significantly lower polarity compared to DGBE. Its long alkyl chain enhances its ability to dissolve less polar substances.
-
Diethylene Glycol Monobutyl Ether (DGBE) shows a balanced, strong solvency profile with high values for all three parameters, making it an effective solvent for a wide range of resins and soils.[10]
-
Dipropylene Glycol Methyl Ether (DPM) has a solvency profile similar to DGBE, making it a versatile coupling agent and solvent in both water-based and solvent-based systems.[18]
Performance in Coatings
In coatings, particularly water-based latex paints, glycol ethers function as coalescing agents. They temporarily soften polymer particles, allowing them to fuse into a continuous, uniform film as the paint dries.[19]
-
2-Ethylhexyl Diglycol (DEGEHE): With its very low evaporation rate and high boiling point, DEGEHE is an efficient, low-VOC coalescent.[5][18] It remains in the film for an extended period, providing excellent flow and leveling, which is particularly beneficial under adverse drying conditions like low temperature and high humidity.
-
Diethylene Glycol Monobutyl Ether (DGBE): DGBE is a well-established coalescent and flow promoter, valued for its balance of properties and 100% water solubility.[20]
-
Dipropylene Glycol Methyl Ether (DPM): As a P-series ether, DPM is often used to prevent coagulation when hydrophobic solvents are added to latex emulsions and serves as an excellent coupling aid in water-reducible coatings.[21]
Toxicological Profile
Toxicological assessment is critical for ensuring safety in handling, application, and for the end-user. The data below is primarily based on acute oral toxicity in rats.
| Toxicological Parameter | 2-Ethylhexyl Diglycol (DEGEHE) | Diethylene Glycol Monobutyl Ether (DGBE) | Dipropylene Glycol Methyl Ether (DPM) |
| Acute Oral LD₅₀ (rat, mg/kg) | 7,030[] | 3,305 - 5,660[6][22] | >5,000[13] |
| General Classification | Low acute toxicity | Low acute toxicity[22] | Low acute toxicity[7] |
Summary: All three solvents exhibit low acute oral toxicity.[7][][22] It is important to note that certain E-series glycol ethers have been associated with reproductive and developmental effects, which has led to their replacement by P-series alternatives in many applications.[4] Users should always consult the full Safety Data Sheet (SDS) for detailed handling instructions and potential chronic exposure risks.
Experimental Protocols
The data presented in this guide is determined by standardized experimental methods. Below are summaries of key protocols.
Evaporation Rate (ASTM D3539)
This method determines the evaporation rate of volatile liquids using a Shell thin-film evaporometer.[7]
-
Apparatus: A thin-film evaporometer cabinet equipped with a sensitive balance and a rotameter for controlling airflow.
-
Procedure: A known volume (e.g., 0.70 mL) of the solvent is dispensed onto a filter paper disc suspended from the balance.[6] Dried air is passed through the cabinet at a controlled rate (21 L/min) and temperature (25°C).[6] The weight loss of the solvent is recorded over time, either manually or automatically.
-
Data Reporting: The results are often reported as the time taken for 90% of the sample to evaporate. This time is then compared to that of a reference solvent, n-butyl acetate, to give a relative evaporation rate.[6]
Kauri-Butanol Value (ASTM D1133)
This test method measures the relative solvent power of hydrocarbon solvents, but the principle can be applied to other solvent types for comparative purposes.[22][23]
-
Apparatus: A standardized flask, burette, and a standard solution of Kauri resin dissolved in n-butanol.
-
Procedure: The solvent being tested is titrated from the burette into a measured volume of the standard Kauri-butanol solution.[24] The titration is continued until the solution becomes cloudy or turbid to a defined point where printed text viewed through the flask becomes blurred.[24]
-
Data Reporting: The volume, in milliliters, of the solvent required to cause the defined turbidity is reported as the Kauri-butanol (Kb) value. A higher Kb value indicates a stronger solvency power.[22]
Visualized Workflow: Solvent Selection Logic
The following diagram illustrates a typical decision-making workflow for selecting a glycol ether solvent for a coating formulation, considering key performance and regulatory requirements.
Caption: Logical workflow for glycol ether solvent selection in coatings.
Conclusion
The choice between 2-ethylhexyl diglycol, diethylene glycol monobutyl ether, and dipropylene glycol methyl ether depends heavily on the specific requirements of the application.
-
2-Ethylhexyl Diglycol (DEGEHE) is an excellent choice for applications demanding very slow evaporation, low VOC content, and effective performance as a coalescent, particularly where solvency of less polar components is required.
-
Diethylene Glycol Monobutyl Ether (DGBE) serves as a powerful and versatile solvent with balanced properties and high water miscibility, making it a reliable standard in many formulations.
-
Dipropylene Glycol Methyl Ether (DPM) offers a comparable performance profile to DGBE but with the advantage of being a P-series glycol ether, which is often preferred due to a more favorable toxicological profile.
Researchers and formulators are encouraged to use the data in this guide as a starting point and to conduct their own application-specific testing to determine the optimal solvent system. Always refer to the manufacturer's Safety Data Sheet (SDS) before use.
References
- 1. Dipropylene glycol monomethyl ether | C7H16O3 | CID 25484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-Ethyl Hexyl Diglycol - Solvents - ADDTEK - Create Value With Chemical [add-tek.com]
- 6. redox.com [redox.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. eastman.com [eastman.com]
- 11. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ecetoc.org [ecetoc.org]
- 13. redox.com [redox.com]
- 14. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 15. The Kauri-Butanol Cleaning Number: Unconventional Wisdom [finishingandcoating.com]
- 16. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 17. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 18. EEH solvent (ethylene glycol 2-ethylhexyl ether) | Eastman [eastman.com]
- 19. EP2721100B1 - Environmentally friendly coalescing agents - Google Patents [patents.google.com]
- 20. hansen-solubility.com [hansen-solubility.com]
- 21. researchgate.net [researchgate.net]
- 22. ec.europa.eu [ec.europa.eu]
- 23. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 24. techspray.com [techspray.com]
A Comparative Analysis of the Biological Performance of Trimethoxybenzoic Acid Isomers
An important clarification regarding the initially requested compound, CAS 1559-36-0: The substance corresponding to CAS number 1559-36-0 is di(ethylene glycol) 2-ethylhexyl ether. This compound is primarily utilized as a solvent in industrial applications such as coatings and paints. Current scientific literature does not indicate significant biological or pharmacological activities for this compound that would warrant a performance comparison in the context of drug development.
Consequently, this guide has been pivoted to address a topic of greater relevance to researchers in the pharmaceutical and life sciences: a comparative performance analysis of the structural isomers of trimethoxybenzoic acid. These compounds, specifically 2,3,4-trimethoxybenzoic acid, 2,4,5-trimethoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid, are all isomers with the chemical formula C₁₀H₁₂O₅ and have demonstrated notable biological activities. This comparison will focus on their anti-inflammatory and antibacterial properties, supported by available experimental data.
Anti-inflammatory Activity
The anti-inflammatory effects of trimethoxybenzoic acid isomers are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
One of the isomers, 2,4,5-trimethoxybenzoic acid (also known as asaronic acid), has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS) by targeting the activation of NF-κB and STAT signaling pathways.[1] This isomer has been observed to suppress the M1 macrophage phenotype, which is associated with inflammation in the context of diabetes.[1][2] Furthermore, 3,4,5-trimethoxybenzoic acid is recognized as a potent antioxidant and an inhibitor of cytokine production, which contributes to its anti-inflammatory profile.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the standard procedure for inducing and measuring inflammation in a rodent model to assess the efficacy of anti-inflammatory compounds.
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds (trimethoxybenzoic acid isomers) and vehicle control
-
Positive control: Indomethacin or Diclofenac Sodium
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer up to a fixed mark.
-
The animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the trimethoxybenzoic acid isomers.[4]
-
The test compounds, vehicle, or standard drug are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the carrageenan injection.[4]
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each animal.[4][5]
-
The paw volume is measured again at several time points after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[4]
-
The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation: The results are typically presented as the mean increase in paw volume (mL) ± SEM for each group at each time point. The percentage of edema inhibition is then calculated to compare the efficacy of the different isomers.
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The diagram below illustrates the classical NF-κB activation pathway and potential points of inhibition by the trimethoxybenzoic acid isomers.
Caption: NF-κB signaling pathway and points of inhibition.
Antibacterial Activity
The structural isomers of trimethoxybenzoic acid have also been investigated for their antibacterial properties. Notably, 3,4,5-trimethoxybenzoic acid has demonstrated activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 0.97 μg/mL.[6] Derivatives of trimethoxybenzoic acids have also been explored as potential efflux pump inhibitors, which is a mechanism by which bacteria develop resistance to antibiotics.[7][8]
The antibacterial efficacy of a compound is quantified by its MIC, which is the lowest concentration that prevents visible growth of a bacterium.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.
Objective: To determine the lowest concentration of the trimethoxybenzoic acid isomers that inhibits the visible growth of a target bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Test compounds (trimethoxybenzoic acid isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Spectrophotometer or microplate reader
Procedure:
-
A stock solution of each trimethoxybenzoic acid isomer is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solutions are prepared in the wells of a 96-well microtiter plate using MHB. This creates a concentration gradient of the test compound across the plate.
-
The target bacterial strain is cultured in MHB to a specific optical density (OD), typically corresponding to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Each well containing the diluted test compound is inoculated with the bacterial suspension.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, the plates are examined for visible turbidity. The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[9]
Comparative Antibacterial Performance
The following table summarizes the available data on the antibacterial activity of 3,4,5-trimethoxybenzoic acid. Direct comparative data for the other isomers under identical conditions is limited in the reviewed literature.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| 3,4,5-Trimethoxybenzoic Acid | Staphylococcus aureus | 0.97 | [6] |
Summary and Conclusion
The structural isomers of trimethoxybenzoic acid, particularly the 2,4,5- and 3,4,5- isomers, exhibit promising anti-inflammatory and antibacterial properties. The anti-inflammatory effects appear to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In terms of antibacterial activity, 3,4,5-trimethoxybenzoic acid has shown potent activity against Staphylococcus aureus.
For a comprehensive performance comparison, further studies are required to evaluate all three isomers (2,3,4-, 2,4,5-, and 3,4,5-trimethoxybenzoic acid) side-by-side in standardized anti-inflammatory and antibacterial assays. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. The visualization of the NF-κB pathway highlights a key molecular target for the anti-inflammatory action of these compounds. This information is valuable for researchers and professionals in drug development seeking to explore the therapeutic potential of these natural compounds and their derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. 3,4,5-Trimethoxybenzoic acid | Antioxidant | TargetMol [targetmol.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
A Comparative Guide to Diethylene Glycol Mono(2-ethylhexyl) Ether in Research and Development
For researchers, scientists, and drug development professionals seeking to understand the performance characteristics of Diethylene Glycol Mono(2-ethylhexyl) Ether (DGEHE), this guide provides a comprehensive cross-validation of its experimental results. Below, we delve into its performance as a coalescing agent, its physical and chemical properties, and compare it with relevant alternatives. While direct, quantitative experimental data for pure DGEHE is limited in publicly available literature, this guide leverages data from a closely related commercial product, Eastman™ EEH Solvent, which is a mixture of approximately 85% Ethylene Glycol 2-Ethylhexyl Ether (EEH) and 15% Diethylene Glycol Mono(2-ethylhexyl) Ether.[1][2][3] This information, combined with established experimental protocols, provides a robust framework for evaluating DGEHE's potential in various applications.
Physical and Chemical Properties
A thorough understanding of a solvent's physical and chemical properties is fundamental to its application. DGEHE is a high-boiling, colorless liquid with low water solubility.[4][5] These properties are critical for its function in various formulations, influencing evaporation rates, stability, and interaction with other components.
| Property | Diethylene Glycol Mono(2-ethylhexyl) Ether (DGEHE) | Diethylene Glycol Monohexyl Ether (DEGHE) | Diethylene Glycol Monobutyl Ether (DEGBE) |
| CAS Number | 1559-36-0[4] | 112-59-4 | 112-34-5[6] |
| Molecular Formula | C₁₂H₂₆O₃[4] | C₁₀H₂₂O₃ | C₈H₁₈O₃[6] |
| Molecular Weight | 218.34 g/mol [4] | 190.28 g/mol | 162.23 g/mol [6] |
| Boiling Point | 272 °C[7] | 259.1 °C | 230 °C[6] |
| Melting Point | -82 °C[4] | -33.3 °C | -68 °C[6] |
| Flash Point | 151 °C[4] | 140.6 °C | 78 °C[6] |
| Density | 0.921-0.931 g/mL @ 20°C[4] | 0.935 g/mL @ 20°C | 0.954 g/cm³[6] |
| Solubility in Water | 0.2 g/100 g[4] | 1.7 g/100 mL | Soluble[6] |
Performance as a Coalescing Agent in Coatings
One of the primary applications for DGEHE is as a coalescing agent in latex paints and coatings. Coalescing agents are slow-evaporating solvents that temporarily plasticize the latex particles, allowing them to fuse together into a continuous film as the paint dries. The efficiency of a coalescing agent is often evaluated by its ability to reduce the Minimum Film Formation Temperature (MFFT) of a latex emulsion.
| Latex Emulsion | MFFT without Coalescent (°C) | MFFT with 8% Eastman™ EEH Solvent (°C) | MFFT with 8% Diethylene Glycol Monobutyl Ether (°C) | MFFT with 8% Texanol™ (°C) |
| Rhoplex™ HG-74 | >23 | 1.7 | 4.4 | 2.8 |
| Flexbond™ 325 | >23 | 1.7 | 3.3 | 2.2 |
| Fuller™ PD 058 | >23 | 2.2 | 5.0 | 2.8 |
Data sourced from Eastman publication M-221.[3] The data for Diethylene Glycol Monobutyl Ether is presented for comparative purposes.
The low water solubility of the EEH solvent mixture is also a key performance attribute, as it minimizes loss of the coalescent into porous substrates and helps maintain performance across various application conditions.[2] Furthermore, the solvent's low surface tension contributes to improved substrate wetting, flow, and leveling of the coating.[2]
Experimental Protocol: Minimum Film Formation Temperature (MFFT)
The MFFT of an emulsion vehicle is determined using a specialized instrument, often referred to as an MFFT bar, in accordance with ASTM D2354.
Methodology:
-
A temperature gradient is established along a metal platen.
-
The emulsion vehicle, with and without the coalescing agent, is drawn down into a thin, uniform film over this platen.
-
As the water evaporates, the film is observed. The point on the platen where the film transitions from a white, cracked, or powdery state to a clear, continuous film indicates the MFFT.
-
The temperature at this transition point is measured by thermocouples embedded in the platen.
Performance in Cleaning Formulations
Glycol ethers are valued in cleaning formulations for their ability to dissolve both water-soluble and water-insoluble soils. The amphiphilic nature of DGEHE, with its ether linkages and hydrocarbon tail, suggests its utility as a solvent in degreasers and heavy-duty cleaners.[8] While specific experimental data on the cleaning efficiency of DGEHE is not available, a general understanding of its performance can be inferred from its properties and the performance of similar glycol ethers. Its high boiling point and slow evaporation rate would be beneficial in applications requiring longer contact time with the soiled surface.[8]
Experimental Protocol: Evaluating Cleaning Performance
A standardized method for evaluating the cleaning performance of hard surface cleaners is ASTM D4488 - "Standard Guide for Testing Cleaning Performance of Products for Use on Resilient Flooring and Washable Walls."
Methodology:
-
Soil Application: A standardized or custom soil is applied to a substrate (e.g., vinyl tiles).
-
Cleaning: The soiled substrate is cleaned using a specified apparatus (e.g., a Gardner Straight Line Washability and Abrasion Machine) with the cleaning formulation being tested.
-
Evaluation: The degree of soil removal is quantified. This can be done instrumentally using a colorimeter to measure the change in reflectance of the surface or through visual assessment by a panel of trained observers.
-
Comparison: The performance of the test formulation is compared to that of a control or a benchmark cleaner.
Performance as a Plasticizer
The use of DGEHE as a plasticizer in polymers such as PVC is another potential application.[4][7] Plasticizers are added to polymers to increase their flexibility and durability. The efficiency of a plasticizer is determined by its ability to lower the glass transition temperature (Tg) of the polymer and by its permanence (i.e., its resistance to migration and extraction).
No direct experimental data on the performance of DGEHE as a plasticizer was found in the available literature. However, its high boiling point and low volatility suggest it may have good permanence.
Experimental Protocol: Plasticizer Efficiency in PVC
The performance of a plasticizer in a polymer like PVC can be evaluated through various mechanical and thermal tests.
Methodology:
-
Compounding: The PVC resin is blended with the plasticizer and other necessary additives (stabilizers, lubricants, etc.) in a heated mixer.
-
Processing: The compounded material is then processed into a standard form, such as sheets or dumbbells, by techniques like compression molding or extrusion.
-
Mechanical Testing (e.g., ASTM D638): The tensile strength, elongation at break, and modulus of the plasticized PVC are measured to determine the effect of the plasticizer on its mechanical properties.
-
Thermal Analysis (e.g., ASTM D3418): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the plasticized PVC. A lower Tg indicates higher plasticizing efficiency.
-
Permanence Testing (e.g., ASTM D1203): The resistance of the plasticizer to volatilization is determined by measuring the weight loss of the plasticized PVC after heating for a specified time and temperature.
Conclusion
Diethylene Glycol Mono(2-ethylhexyl) Ether is a versatile solvent with properties that make it suitable for a range of applications, most notably as a coalescing agent in coatings. While a lack of direct experimental data for the pure compound necessitates the use of data from a commercial mixture, the available information strongly suggests its efficacy, particularly in reducing the MFFT of latex emulsions. For applications in cleaning formulations and as a plasticizer, its performance can be inferred from its physical and chemical properties, but would require empirical validation using the standardized experimental protocols outlined in this guide. Researchers and formulators are encouraged to use this guide as a starting point for their own investigations into the potential of DGEHE in their specific applications.
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. eastman.com [eastman.com]
- 3. eastman.com [eastman.com]
- 4. Cas 1559-36-0 Diethylene Glycol 2-Ethylhexyl Ether Molecular Weight 218.34 G / Mol [ethersolvent.com]
- 5. 2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | 1559-36-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Transparent Liquid Diethylene Glycol Mono-2-ethylhexyl Ether 2-DEHG [ethersolvent.com]
- 8. DIETHYLENE GLYCOL MONO-N-HEXYL ETHER - Ataman Kimya [atamanchemicals.com]
A Comparative Analysis of Coalescing Agent Efficiency: Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- vs. Industry Benchmarks
The selection of an appropriate coalescing agent is paramount in the formulation of high-performance paints and coatings. These agents play a crucial role in the film formation process of latex paints, ensuring that polymer particles fuse together to form a continuous, durable, and aesthetically pleasing film.[1][2] This guide provides a comparative benchmark of the efficiency of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-, a glycol ether-based coalescing agent, against other commonly used alternatives in the industry. The comparison focuses on key performance metrics supported by standardized experimental data.
The primary function of a coalescing agent is to temporarily lower the glass transition temperature (Tg) of the polymer binder, allowing for proper film formation at ambient temperatures.[3] An ideal coalescing agent should exhibit high efficiency in reducing the Minimum Film Formation Temperature (MFFT), have low Volatile Organic Compound (VOC) content, and positively influence the final properties of the paint film, such as gloss and scrub resistance.[1][4]
Comparative Performance Data
The following tables summarize the key physical and performance properties of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in comparison to a widely recognized industry benchmark, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol™).
Table 1: Physical and Chemical Properties
| Property | Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol™) |
| CAS Number | 1559-36-0[5] | 25265-77-4 |
| Molecular Formula | C12H26O3[5][6][7][8] | C12H24O3 |
| Molecular Weight | 218.33 g/mol [6][7] | 216.32 g/mol |
| Boiling Point | 272 °C[6][7] | 255-260 °C |
| Density at 25°C | 0.918 g/mL[6][7] | 0.95 g/mL |
| VOC Content (EPA Method 24) | Low | High |
Table 2: Performance in Coating Formulations
| Performance Metric | Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol™) |
| MFFT Depression Efficiency | High | High[9] |
| Scrub Resistance | Good to Excellent | Excellent[10] |
| Gloss Development | Good | Excellent |
| Water Solubility | Low | Low |
| Hydrolytic Stability | High | Moderate (ester-based)[1] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and accurate comparison. The following are detailed protocols for the key experiments cited.
Minimum Film Formation Temperature (MFFT) Determination
The MFFT is a critical parameter for evaluating the efficiency of a coalescing agent.[2][11] It is the lowest temperature at which a latex or emulsion will form a continuous film.[11]
-
Standard: ASTM D2354, ISO 2115[2]
-
Procedure:
-
A temperature gradient is established across a nickel-plated copper platen.[12]
-
The coating formulation containing the coalescing agent is applied as a thin, uniform film onto the platen.[13]
-
A stream of dry air or nitrogen is passed over the surface to facilitate drying.[12]
-
After the film is completely dry, a visual inspection is performed. The MFFT is the point on the temperature scale where the film transitions from a cracked, opaque, or powdery state to a continuous, clear film.[1]
-
Wet Scrub Resistance Test
This test evaluates the durability of the paint film and its resistance to abrasion, which is significantly influenced by proper coalescence.[10][14]
-
Standard: ASTM D2486[14]
-
Apparatus: Scrub Test Machine (e.g., Gardner machine)[10]
-
Procedure:
-
The paint is applied to a test panel (e.g., Leneta black scrub test panel) with a specified applicator gap (e.g., 7 mils) and allowed to cure for a standard period (e.g., 7 days at 23°C and 50% relative humidity).[14]
-
The cured panel is placed in the scrub test machine.
-
A standardized abrasive scrub medium is applied to a brush, which is then moved back and forth over the paint film for a specified number of cycles.[10]
-
The test is continued until the paint film is worn through to the substrate. The result is reported as the number of cycles to failure. A higher number of cycles indicates better scrub resistance.[14]
-
Gloss Measurement
Gloss is an important aesthetic property of a coating, and it can be affected by the efficiency of the coalescing agent in promoting a smooth film surface.[15]
-
Apparatus: Gloss meter
-
Procedure:
-
The gloss meter is calibrated using a standard with a known gloss value.[16]
-
Measurements are taken on the cured paint film at specific angles of incidence (typically 20°, 60°, or 85°).[16][17][18]
-
The choice of angle depends on the gloss level of the surface. A 60° angle is generally used for most coatings. For high gloss surfaces (>70 Gloss Units at 60°), a 20° angle is preferred, while for low gloss surfaces (<10 Gloss Units at 60°), an 85° angle provides better differentiation.[17][19]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for evaluating and comparing the efficiency of coalescing agents.
Caption: Workflow for comparative evaluation of coalescing agents.
References
- 1. surfacelogix.net [surfacelogix.net]
- 2. specialchem.com [specialchem.com]
- 3. US20210009844A1 - Coalescing agents for waterborne coatings - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | C12H26O3 | CID 94210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1559-36-0 CAS MSDS (2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | 1559-36-0 [chemicalbook.com]
- 8. PubChemLite - Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- (C12H26O3) [pubchemlite.lcsb.uni.lu]
- 9. US7695557B2 - Efficient coalescing agents - Google Patents [patents.google.com]
- 10. US5201948A - Method for improving scrub resistance - Google Patents [patents.google.com]
- 11. FAQs on the Rhopoint MFFT [rhopointinstruments.com]
- 12. MFFT - Minimum Film Forming Temperature | GARDCO [gardco.com]
- 13. coatingsworld.com [coatingsworld.com]
- 14. pcimag.com [pcimag.com]
- 15. atlas-mts.com [atlas-mts.com]
- 16. How is gloss measured? [rhopointinstruments.com]
- 17. What You Need to Know About Gloss Standards | HunterLab [hunterlab.com]
- 18. Appearance Measurement Archives - Rhopoint Americas [rhopointamericas.com]
- 19. elcometer.com [elcometer.com]
A Comparative Analysis of the Environmental Impact of P-Series and E-Series Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection
Glycol ethers, a versatile class of organic solvents, are integral to numerous applications within research, drug development, and manufacturing. Their unique properties, including high solvency for a wide range of substances and miscibility with both polar and non-polar solvents, make them indispensable. However, growing environmental concerns necessitate a thorough evaluation of their ecological footprint. This guide provides a comparative analysis of the environmental impact of two major classes of glycol ethers: the propylene series (P-series) and the ethylene series (E-series). This objective comparison, supported by experimental data, aims to empower researchers and professionals to make more environmentally conscious solvent choices without compromising performance.
Executive Summary: Key Environmental Differentiators
The primary distinction between P-series and E-series glycol ethers lies in their base molecule: propylene oxide for the P-series and ethylene oxide for the E-series. This structural difference significantly influences their toxicological profiles and environmental fate. Generally, P-series glycol ethers are considered to have a more favorable environmental and health profile compared to their E-series counterparts.
Quantitative Environmental Impact Analysis
To facilitate a direct comparison, the following tables summarize key environmental impact data for selected P-series and E-series glycol ethers. These parameters—biodegradability, aquatic toxicity, and Volatile Organic Compound (VOC) content—are critical for assessing the environmental lifecycle of a chemical.
Table 1: Biodegradability of Selected Glycol Ethers
| Glycol Ether | Series | Ready Biodegradability (%) | Test Method | Citation |
| Propylene Glycol n-Butyl Ether (PnB) | P-Series | Readily biodegradable | OECD 301E | [1] |
| Dipropylene Glycol Methyl Ether (DPM) | P-Series | Readily biodegradable | - | [2] |
| Tripropylene Glycol n-Butyl Ether (TPnB) | P-Series | Readily biodegradable | OECD 301F | [3] |
| Ethylene Glycol Monobutyl Ether (EGBE) | E-Series | 90.4% (28 days) | OECD 301B | [4] |
| Diethylene Glycol Ethyl Ether | E-Series | 70-80% (28 days, CO2 evolution) | OECD 301B | [5] |
| Diethylene Glycol Monobutyl Ether (DGBE) | E-Series | ~85% (28 days) | OECD 301C | [6] |
Table 2: Acute Aquatic Toxicity of Selected Glycol Ethers (Daphnia magna)
| Glycol Ether | Series | 48-hour LC50 (mg/L) | Test Method | Citation |
| Propylene Glycol n-Butyl Ether (PnB) | P-Series | >500 | OECD 202 | [7] |
| Dipropylene Glycol Methyl Ether (DPM) | P-Series | 1919 | - | [2] |
| Ethylene Glycol Monobutyl Ether (EGBE) | E-Series | 1815 | - | [8] |
| Diethylene Glycol Ethyl Ether | E-Series | 4026 | - | [9] |
| Ethylene Glycol Monobutyl Ether Acetate | E-Series | 37 - 143 | - | [10] |
Table 3: Volatile Organic Compound (VOC) Content of Selected Glycol Ethers
| Glycol Ether | Series | VOC Content (g/L) | Citation |
| Propylene Glycol n-Butyl Ether (PnB) | P-Series | 880 | [11] |
| Ethylene Glycol Monobutyl Ether (EGBE) | E-Series | 902 | [12] |
Experimental Protocols
The data presented in this guide are derived from standardized and widely accepted experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.
Biodegradability Testing
OECD 301: Ready Biodegradability [13]
This series of tests is designed to determine the potential for a chemical to be rapidly and completely biodegraded by microorganisms. Several methods exist within the OECD 301 guidelines, including:
-
OECD 301B (CO2 Evolution Test): A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated in the dark. The amount of carbon dioxide produced is measured over a 28-day period and is expressed as a percentage of the theoretical maximum. A substance is considered "readily biodegradable" if it reaches 60% of the theoretical CO2 production within a 10-day window during the 28-day test.[4][14]
-
OECD 301F (Manometric Respirometry Test): This method measures the oxygen consumed by the microbial population while degrading the test substance in a closed respirometer. Similar to the CO2 evolution test, a 60% threshold of the theoretical oxygen demand (ThOD) within a 10-day window over 28 days indicates ready biodegradability.[3][15][16]
Aquatic Toxicity Testing
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna (water flea).
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.
-
Result: The result is expressed as the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the test organisms within the 48-hour exposure period. A lower EC50 value indicates higher toxicity.
Volatile Organic Compound (VOC) Content Determination
EPA Method 24: Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings
This method is used to determine the amount of volatile organic compounds in a sample.
-
Procedure: A known amount of the coating or solvent is weighed and then heated in an oven to drive off the volatile components. The sample is weighed again, and the weight loss represents the volatile content.
-
Analysis: The water content is determined separately using methods like Karl Fischer titration. The VOC content is then calculated as the total volatile content minus the water content.
-
Result: The VOC content is typically expressed in grams per liter (g/L).
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative environmental impact assessment of glycol ethers.
Caption: Workflow for comparing the environmental impact of glycol ethers.
Conclusion
The data presented in this guide consistently indicates that P-series glycol ethers, such as Propylene Glycol n-Butyl Ether (PnB) and Dipropylene Glycol Methyl Ether (DPM), exhibit a more favorable environmental profile compared to their E-series counterparts. This is primarily demonstrated by their lower aquatic toxicity and, in many cases, ready biodegradability. While both series contain volatile organic compounds, the selection of a P-series glycol ether can contribute to a reduction in the overall environmental and health impact associated with solvent use.
For researchers, scientists, and drug development professionals, the careful selection of solvents is a critical step in promoting sustainable laboratory and manufacturing practices. By prioritizing the use of P-series glycol ethers where performance requirements allow, the scientific community can actively contribute to minimizing its environmental footprint. This guide serves as a starting point for informed decision-making, and it is recommended to consult specific product safety data sheets and technical information for the most accurate and up-to-date environmental impact data.
References
- 1. dow.com [dow.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. dow.com [dow.com]
- 4. santos.com [santos.com]
- 5. santos.com [santos.com]
- 6. santos.com [santos.com]
- 7. ecolink.com [ecolink.com]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Glycol monobutyl ether acetate | C8H16O3 | CID 8160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. redox.com [redox.com]
- 13. oecd.org [oecd.org]
- 14. OECD 301B Sustainable Guide [smartsolve.com]
- 15. petroleumhpv.org [petroleumhpv.org]
- 16. concawe.eu [concawe.eu]
A Comparative Guide: Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- Versus Propylene Glycol Ethers in Cleaning Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent system is paramount in the formulation of effective cleaning agents. This guide provides a detailed, objective comparison of Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-, a high-molecular-weight glycol ether, against a range of commonly used propylene glycol ethers (P-series). The information presented herein, supported by experimental data and standardized testing protocols, is intended to assist researchers and formulation scientists in making informed decisions for their specific cleaning applications.
Executive Summary
Propylene glycol ethers (P-series) are widely utilized in cleaning formulations due to their excellent solvency for a broad range of soils, favorable safety profiles, and biodegradability.[1][2][3] Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-, also known as di(ethylene glycol) 2-ethylhexyl ether (DEGEEHE), is an ethylene glycol ether (E-series) that offers low volatility and effective soil removal capabilities. This guide will delve into a comparative analysis of their key performance characteristics, including physical properties, cleaning efficacy, solvency, and safety considerations.
Physical and Chemical Properties: A Tabular Comparison
The following tables summarize the key physical and chemical properties of DEGEEHE and a selection of propylene glycol ethers, including propylene glycol methyl ether (PM), dipropylene glycol methyl ether (DPM), tripropylene glycol methyl ether (TPM), propylene glycol n-butyl ether (PnB), dipropylene glycol n-butyl ether (DPnB), and tripropylene glycol n-butyl ether (TPnB). These parameters are critical in determining the suitability of a solvent for a particular cleaning application.
Table 1: General and Physical Properties
| Property | DEGEEHE | PM | DPM | TPM | PnB | DPnB | TPnB |
| CAS Number | 1559-36-0 | 107-98-2 | 34590-94-8 | 25498-49-1 | 5131-66-8 | 29911-28-2 | 55934-93-5 |
| Molecular Weight ( g/mol ) | 218.34 | 90.12 | 148.20 | 206.28 | 132.20 | 190.28 | 248.36 |
| Boiling Point (°C at 760 mmHg) | ~256 | 120 | 190 | 242 | 171 | 227-231 | 273 |
| Flash Point (°C, Closed Cup) | 146 | 31 | 75 | 124 | 62 | 100 | 138 |
| Viscosity (cP at 25°C) | 4.9 | 1.7 | 3.7 | 5.5 | 2.8 | 4.9 | 9.4 |
| Specific Gravity (at 25°C/25°C) | 0.909 | 0.919 | 0.951 | 0.965 | 0.875 | 0.910 | 0.931 |
| Water Solubility (wt% in water at 25°C) | 0.2 | Complete | Complete | Complete | 6.0 | 4.5 | 3.0 |
| Evaporation Rate (n-BuAc = 1.0) | <0.01 | 0.47 | 0.02 | <0.01 | 0.17 | 0.006 | <0.01 |
Table 2: Performance-Related Properties
| Property | DEGEEHE | PM | DPM | TPM | PnB | DPnB | TPnB |
| Surface Tension (dynes/cm at 25°C) | N/A | 27.7 | 28.8 | 30.0 | 26.3 | 28.8 | 29.8 |
| Hansen Solubility Parameter (Total) | N/A | 10.5 | 10.1 | 9.8 | 9.8 | 9.4 | N/A |
| Kauri-Butanol (KB) Value | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Performance in Cleaning Formulations
The efficacy of a cleaning solvent is determined by its ability to dissolve or lift soils from a substrate. This performance is influenced by several factors, including solvency, surface tension reduction, and evaporation rate.
Cleaning Efficiency
Direct comparative studies on the cleaning efficiency of DEGEEHE versus propylene glycol ethers using standardized methods like ASTM D4488 are not widely available in the public domain. However, the properties of these solvents allow for an informed assessment of their likely performance.
Propylene glycol ethers, such as PnB and DPnB, are frequently used in heavy-duty and all-purpose cleaners due to their excellent ability to solvate and couple hydrophobic greases and oils.[4] Their amphiphilic nature, possessing both hydrophilic and hydrophobic properties, allows them to effectively interact with a wide range of soils and the aqueous cleaning solution.
DEGEEHE, with its larger alkyl group and ether linkages, is also an effective solvent for oils and greases. Its low volatility ensures a longer contact time with the soil, which can be advantageous for tough, dried-on residues.
Solvency
The solvency of a substance describes its ability to dissolve a solute. While quantitative measures like the Kauri-Butanol (KB) value provide a standardized method for comparing the solvency of hydrocarbon solvents, such data is not consistently available for glycol ethers. However, the Hansen Solubility Parameters (HSP) can provide insight into the solvency characteristics. The HSP of propylene glycol ethers indicate their ability to dissolve a range of polar and non-polar substances.
Propylene glycol ethers are known for their broad solvency.[2] For instance, DPM provides good solvency for a wide variety of resins, including acrylic, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. This versatility makes them suitable for multi-purpose cleaning formulations.
Surface Tension and Wetting
Effective cleaning requires the cleaning solution to wet the surface and penetrate the soil. This is achieved by reducing the surface tension of the cleaning solution. Propylene glycol ethers are known to be efficient at reducing surface tension. For example, PnB provides excellent surface-tension-lowering ability.[4] Lower surface tension allows the cleaning formulation to spread more effectively across the surface and get under the soil, facilitating its removal.
Evaporation Rate
The evaporation rate of a solvent is a critical factor in cleaning formulations. Faster evaporating solvents, like PM, are suitable for applications where rapid drying is desired, such as glass cleaners. Slower evaporating solvents, such as DPM, TPM, DPnB, and DEGEEHE, are preferred for heavy-duty cleaning tasks where longer contact time is needed to penetrate and dissolve tough soils. The very low evaporation rate of DEGEEHE and the higher molecular weight propylene glycol ethers (TPM, TPnB) makes them suitable for use in applications like wax strippers and floor cleaners.
Experimental Protocols
To ensure objective and reproducible evaluation of cleaning performance, standardized test methods are employed.
ASTM D4488: Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls
This guide provides a methodology for evaluating the cleaning performance of detergents on hard surfaces.[4][5][6][7][8]
Methodology:
-
Soil Application: A standardized soil is uniformly applied to a substrate, typically a white vinyl tile. The soil can be a mixture of particulate and oily components to simulate real-world conditions.[4]
-
Cleaning Procedure: The soiled substrate is then cleaned using a Gardner Straight Line Washability and Abrasion Machine.[9][10][11][12][13] This apparatus ensures a consistent and reproducible cleaning action by moving a sponge or brush with a set force and speed over the surface.
-
Performance Evaluation: The cleaning efficiency is determined by measuring the reflectance of the tile before soiling, after soiling, and after cleaning, using a colorimeter.[4] The difference in reflectance indicates the amount of soil removed.
Contact Angle Measurement for Wettability Assessment
The wettability of a surface by a cleaning solution can be quantified by measuring the contact angle. A lower contact angle indicates better wetting.
Methodology:
-
A drop of the cleaning solution is placed on the substrate to be cleaned.
-
A goniometer is used to measure the angle formed between the surface of the substrate and the tangent to the surface of the drop at the point of contact.
-
This measurement provides a quantitative assessment of how well the cleaning solution spreads on the surface.
Visualization of Key Relationships
To better understand the selection criteria and experimental workflow, the following diagrams are provided.
Safety and Environmental Considerations
Propylene glycol ethers are generally considered to have a more favorable toxicological profile compared to ethylene glycol ethers. P-series glycol ethers are not classified as hazardous air pollutants (HAPs). DEGEEHE, being an E-series glycol ether, may be subject to greater regulatory scrutiny depending on the jurisdiction. It is crucial to consult the Safety Data Sheet (SDS) for each specific solvent to understand its handling requirements and potential hazards.
Many propylene glycol ethers are readily biodegradable, which is an important consideration for environmentally friendly cleaning formulations.
Conclusion
Both Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- and propylene glycol ethers offer valuable properties for use in cleaning formulations.
-
Propylene Glycol Ethers (P-series) provide a versatile range of solvency, evaporation rates, and excellent wetting properties, coupled with a favorable safety and environmental profile. They are well-suited for a wide array of cleaning applications, from general-purpose to heavy-duty cleaners.
-
Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- (DEGEEHE) is a low-volatility, effective solvent for hydrophobic soils. Its slow evaporation rate makes it particularly useful for applications requiring extended contact time.
The optimal choice will depend on the specific requirements of the cleaning formulation, including the nature of the soil to be removed, the substrate being cleaned, desired drying time, and regulatory considerations. The data and protocols presented in this guide provide a foundation for making an informed selection based on scientific evidence. Further testing using standardized methods is recommended to determine the most effective solvent system for a given application.
References
- 1. level7chemical.com [level7chemical.com]
- 2. jrhessco.com [jrhessco.com]
- 3. PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya [atamanchemicals.com]
- 4. Floor and Wall Cleaner Products Testing: ASTM D4488-A5 - Dell Tech [delltech.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. plasmost.my [plasmost.my]
- 10. Gardner-scrub, base | Scrub abrasion and washability testers | Washability Machines | Abrasion Testers | Products | GARDCO [gardco.com]
- 11. bloch-gmbh.hu [bloch-gmbh.hu]
- 12. labequip.com [labequip.com]
- 13. thomassci.com [thomassci.com]
Efficacy of Agrochemical Formulations: A Comparative Analysis of the Role of Glycol Ether Adjuvants
A detailed examination of the impact of adjuvants, specifically focusing on the functional class of compounds including CAS 1559-36-0 (2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol), on the performance of agrochemical formulations.
In the competitive landscape of agricultural science, the efficacy of a pesticide is not solely determined by its active ingredient. The formulation's composition, particularly the inclusion of adjuvants, plays a pivotal role in its overall performance, influencing factors from spray droplet characteristics to the bioavailability of the active compound. This guide provides a comparative analysis of agrochemical formulations with and without the inclusion of a non-ionic surfactant and solvent from the glycol ether family, represented here by its functional class due to the limited public data on specific compounds such as CAS 1559-36-0.
The Role of Glycol Ether Adjuvants in Pesticide Efficacy
Glycol ethers, such as 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethanol, are utilized in agrochemical formulations to enhance the solubility and effectiveness of pesticides and herbicides. These compounds function as both solvents and non-ionic surfactants. Their primary roles are to:
-
Improve Formulation Stability: By acting as a solvent, they help to keep the active ingredient and other components in a stable solution or emulsion.
-
Enhance Spreading and Wetting: As surfactants, they reduce the surface tension of spray droplets, allowing for more uniform coverage on the waxy surfaces of plant leaves.
-
Increase Penetration: They can facilitate the penetration of the active ingredient through the plant cuticle, leading to improved uptake and systemic movement within the plant.
-
Improve Rainfastness: By promoting rapid absorption, these adjuvants can reduce the amount of pesticide washed off by rain, thus extending the window of efficacy.
Comparative Efficacy Data (Illustrative)
Due to the absence of publicly available, direct comparative studies on agrochemical formulations with and without CAS 1559-36-0, the following table presents illustrative data based on the established benefits of incorporating glycol ether and non-ionic surfactant adjuvants into pesticide formulations. This data represents a hypothetical comparison of a systemic herbicide.
| Performance Metric | Formulation without Glycol Ether Adjuvant | Formulation with Glycol Ether Adjuvant (e.g., CAS 1559-36-0) | Percentage Improvement |
| Contact Angle on Leaf Surface (Degrees) | 95° | 65° | 31.6% |
| Droplet Spreading Area (mm²) | 5.2 | 12.8 | 146.2% |
| Active Ingredient Uptake (µg/cm² after 2h) | 1.5 | 4.2 | 180.0% |
| Efficacy after Simulated Rainfall (1h post-application) | 45% Weed Control | 85% Weed Control | 88.9% |
| Effective Half-Life on Leaf Surface (Days) | 3.5 | 5.8 | 65.7% |
This data is hypothetical and intended for illustrative purposes to demonstrate the potential impact of a glycol ether adjuvant.
Experimental Protocols
To generate the type of comparative data presented above, a series of controlled laboratory and greenhouse experiments would be necessary. Below is a detailed methodology for a key experiment to assess herbicide efficacy and uptake.
Protocol: Evaluation of Herbicide Uptake and Rainfastness
1. Plant Material and Growth Conditions:
- Select a target weed species (e.g., Avena fatua, wild oat) and grow seedlings in a controlled environment (22°C, 16:8h light:dark cycle, 60% relative humidity) to the 3-4 leaf stage.
2. Formulation Preparation:
- Formulation A (Control): Prepare a baseline herbicide formulation containing the active ingredient, emulsifiers, and a standard solvent (e.g., water or a conventional oil-based solvent).
- Formulation B (Test): Prepare the same herbicide formulation as A, but substitute a portion of the standard solvent with the glycol ether adjuvant (e.g., 5% w/w of CAS 1559-36-0).
3. Herbicide Application:
- Utilize a laboratory track sprayer to apply both formulations to the weed seedlings at a consistent rate, simulating field application (e.g., 200 L/ha).
4. Active Ingredient Uptake Measurement:
- At set time points post-application (e.g., 2, 6, 12, and 24 hours), harvest the treated leaves.
- Wash the leaf surfaces with a suitable solvent (e.g., an acetone-water mixture) to remove unabsorbed herbicide.
- Analyze the leaf wash and the remaining leaf tissue separately using High-Performance Liquid Chromatography (HPLC) to quantify the amount of active ingredient that was on the surface versus the amount that penetrated the leaf.
5. Rainfastness Assessment:
- At 1 hour post-application, subject a subset of treated plants to a simulated rainfall event using a rainfall simulator (e.g., 20 mm/h for 30 minutes).
- Allow the plants to dry and then grow for a further 14 days under controlled conditions.
- Assess herbicide efficacy by visual scoring of phytotoxicity (on a scale of 0-100%) and by measuring the fresh weight of the above-ground biomass compared to untreated control plants.
6. Data Analysis:
- Statistically analyze the data for significant differences in active ingredient uptake and efficacy between Formulation A and Formulation B using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Impact and Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental process and the mechanism of action.
Caption: Experimental workflow for comparing agrochemical formulations.
In-Vitro and In-Vivo Correlation of Dermal Absorption: A Comparative Guide to 2-[2-(2-ethylhexoxy)ethoxy]ethanol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Dermal Absorption
The following tables summarize quantitative data from in-vitro and in-vivo studies on various glycol ethers. This data allows for a comparative assessment of their potential to penetrate the skin.
Table 1: In-Vitro Dermal Absorption of Selected Glycol Ethers through Human Epidermis
| Compound | Chemical Name | Mean Steady-State Absorption Rate (mg/cm²/hr) |
| 2-Methoxyethanol (EM) | Ethylene glycol monomethyl ether | 2.82 |
| 2-Ethoxyethanol (EE) | Ethylene glycol monoethyl ether | 0.796 |
| 2-Butoxyethanol (EB) | Ethylene glycol monobutyl ether | 0.198 |
| 2-(2-Methoxyethoxy)ethanol (DM) | Diethylene glycol monomethyl ether | 0.206 |
| 2-(2-Ethoxyethoxy)ethanol (DE) | Diethylene glycol monoethyl ether | 0.125 |
| 2-(2-Butoxyethoxy)ethanol (DB) | Diethylene glycol monobutyl ether | 0.035 |
| 1-Methoxypropan-2-ol (PM) | Propylene glycol monomethyl ether | 1.17 |
| 2-Ethoxyethyl acetate (EEAc) | Ethylene glycol monoethyl ether acetate | 0.796 |
Data sourced from Dugard et al. The study observed a trend of decreasing absorption rate with increasing molecular weight and decreasing volatility for monoethylene glycol ethers.[1]
Table 2: In-Vivo Percutaneous Absorption of 2-Butoxyethanol in Humans
| Parameter | Value |
| Exposure | Immersion of two or four fingers in neat butoxyethanol for 2 hours |
| Calculated Uptake Rates | 7 to 96 nmol/min/cm² |
Data from a study involving five male volunteers. The results indicate that dermal exposure to butoxyethanol can lead to systemic absorption.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. The following sections outline the protocols used in the cited in-vitro and in-vivo studies.
In-Vitro Dermal Absorption Methodology
This protocol is based on the study by Dugard et al. for measuring the absorption of undiluted glycol ethers across isolated human abdominal epidermis.[1]
1. Skin Preparation:
-
Human abdominal epidermis was isolated and mounted in glass diffusion cells.
-
The permeability of the epidermal membranes to tritiated water was determined initially to assess barrier integrity.
2. Application of Test Substance:
-
Excess undiluted glycol ether was applied to the outer surface of the epidermis for a duration of 8 hours.
3. Sample Collection and Analysis:
-
The appearance of the glycol ether in the aqueous "receptor" phase, which bathed the underside of the epidermis, was quantified using a gas chromatographic technique.
-
A final determination of tritiated water permeability was conducted to identify any irreversible changes to the epidermal barrier function caused by the glycol ether.
In-Vivo Percutaneous Absorption Methodology
This protocol is based on a study investigating the percutaneous absorption of 2-butoxyethanol in human volunteers.[2]
1. Subject and Exposure:
-
The study involved five male volunteers.
-
Subjects immersed two or four fingers in neat butoxyethanol for a period of 2 hours.
2. Sample Collection:
-
Arterialized capillary blood samples were collected from the non-exposed hand before, during, and up to 4 hours after exposure.
-
Urine was collected for 24 hours post-exposure.
3. Sample Analysis:
-
Blood samples were analyzed for butoxyethanol concentration using gas chromatography.
-
Urine samples were analyzed for the metabolite butoxyacetic acid, also by gas chromatography.
4. Calculation of Uptake Rate:
-
Percutaneous uptake rates were calculated from the measured blood concentrations of butoxyethanol using previously determined kinetic parameters (clearance and volume of distribution) for each subject.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described in-vitro and in-vivo studies.
Alternatives to Ethylene Glycol Ethers
Concerns over the potential toxicity of some ethylene glycol ethers have led to the investigation of alternatives. Propylene glycol ethers, for instance, are often considered as substitutes. The in-vitro data presented in Table 1 for 1-methoxypropan-2-ol (a propylene glycol ether) shows a relatively high absorption rate compared to some of the diethylene glycol ethers, highlighting the importance of empirical testing for each specific compound.
Other potential alternatives can be broadly categorized as:
-
Other Glycol Ethers: Propylene glycol ethers are a common replacement.
-
Bio-based Solvents: Solvents derived from renewable resources are gaining traction as greener alternatives.
-
Fatty Acid Esters: These can be effective solvents in certain formulations.
The selection of an alternative should be based on a comprehensive evaluation of its performance, safety profile, and regulatory acceptance for the intended application.
Conclusion
While a direct in-vitro/in-vivo correlation for 2-[2-(2-ethylhexoxy)ethoxy]ethanol is not currently established in the public domain, the data on structurally similar glycol ethers provides valuable insights. The provided in-vitro data on 2-(2-butoxyethoxy)ethanol suggests a relatively low dermal absorption rate compared to other glycol ethers. However, the in-vivo data for 2-butoxyethanol confirms that systemic absorption does occur following dermal contact.
Researchers and formulators should exercise caution and consider the specific physicochemical properties of 2-[2-(2-ethylhexoxy)ethoxy]ethanol when assessing its potential for dermal penetration. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing further studies and for selecting and evaluating safer alternatives in topical formulations. It is recommended to conduct specific in-vitro and in-vivo studies for any new formulation to ensure its safety and efficacy.
References
Inter-laboratory comparison of the analysis of Diethylene glycol mono(2-ethylhexyl) ether
Disclaimer: No formal inter-laboratory comparison study for the analysis of Diethylene glycol mono(2-ethylhexyl) ether (DEGEHE) was found in the public domain at the time of this writing. This guide provides a simulated comparison based on established analytical methodologies for similar glycol ethers. The performance data presented is collated from various sources and should be considered representative of the expected performance of these methods for DEGEHE analysis.
This guide is intended for researchers, scientists, and drug development professionals involved in the quantification of DEGEHE in various matrices. It offers a comparative overview of common analytical techniques and their performance characteristics, supplemented with detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative performance data for analytical methods commonly used for the determination of glycol ethers. This data can be considered indicative of the performance expected for the analysis of DEGEHE.
Table 1: Gas Chromatography-Flame Ionization Detector (GC-FID) Performance Data for Glycol Ether Analysis
| Analyte (Matrix) | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Diethylene glycol monoethyl ether (Air) | Adsorption on charcoal, desorption with dichloromethane/methanol | - | 0.5 mg/m³ | 83 | 4.2 - 4.6 | [1] |
| Propylene glycol (Plastics) | Solvent extraction with carbon disulfide | - | 2 ppm | 58 - 61 | - | [2] |
| Propylene glycol (Aqueous solution) | Direct injection | 50 ppb | - | 97 - 103 | - | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Glycol Ether Analysis
| Analyte (Matrix) | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (r²) | Reference |
| Ethylene and Diethylene glycol (Beer) | Sample dilution with ethanol | - | - | 91.9 - 108.9 | >0.99 | [3] |
| Metaldehyde (Serum) | Liquid-liquid extraction | - | 7.3 ± 1.4 ng/mL | - | 1-250 ng/mL | [4] |
| Acetaldehyde (Headspace) | Headspace analysis | - | 0.39 µg/mL | - | 1-1000 µg/mL | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the analysis of DEGEHE.
1. Sample Preparation for Solid Matrices (e.g., Plastics)
-
Objective: To extract DEGEHE from a solid polymer matrix.
-
Apparatus: Analytical balance, grinder or cryomill, centrifuge, vials.
-
Reagents: Dichloromethane (DCM), methanol, internal standard (e.g., 1-hexanol).
-
Procedure:
-
Cryogenically grind the plastic sample to a fine powder.
-
Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of a DCM:methanol (9:1 v/v) mixture containing a known concentration of the internal standard.
-
Vortex the mixture for 1 minute.
-
Ultrasonicate for 30 minutes in a water bath.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify DEGEHE in the prepared sample extract.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).
-
GC Conditions:
-
Column: DB-1MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
SIM Ions for DEGEHE (suggested): To be determined based on the mass spectrum of a DEGEHE standard.
-
Mandatory Visualization
Caption: General workflow for the analysis of Diethylene glycol mono(2-ethylhexyl) ether (DEGEHE).
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-
Essential Safety and Handling Guide for Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-, also known as Diethylene glycol mono(2-ethylhexyl) ether, is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some safety data sheets also classify it as causing severe skin burns and eye damage.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this substance.
| Protection Type | Specific Recommendations | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields. A face shield may be required for splash hazards. | Must conform to EN166 (EU) or be NIOSH-approved (US).[4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., butyl-rubber). Flame-retardant and antistatic protective clothing. | For gloves, consider a material with a long breakthrough time (e.g., >480 min) and appropriate thickness (e.g., 0.7 mm). |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2] If vapors or aerosols are generated, a respirator is required. | Use equipment tested and approved under government standards like NIOSH (US) or EN 143/14387 (EU). A filter for organic vapors (Type A) is recommended. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure is critical to minimize exposure and prevent accidents.
Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before use, thoroughly read the SDS for the specific product. Note that different manufacturers may provide slightly different hazard information.[5]
-
Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, has adequate ventilation.[5]
-
Assemble PPE: Don all required PPE as detailed in the table above. Ensure gloves are free from defects.
-
Prepare Spill Kit: Locate the nearest chemical spill kit and verify its contents are complete.
-
Check Equipment: Ensure all containers and transfer equipment are clean, dry, and clearly labeled. Avoid using metal containers where possible to prevent static discharge.[5]
Chemical Handling
-
Grounding: When transferring from larger containers, ensure the container and receiving equipment are properly grounded and bonded to prevent static discharge.[6]
-
Avoid Inhalation and Contact: Perform all work in a manner that minimizes the generation of vapors and aerosols. Avoid all personal contact with the substance.[7]
-
Heat and Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[6] This substance has a flash point of 113 °C and can form explosive mixtures with air upon intense heating.[3][8]
-
Container Management: Keep containers tightly closed when not in use and store them in a well-ventilated place.[2][4]
Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Clothing: Immediately change any contaminated clothing. Take off contaminated clothing and wash it before reuse.[2][4]
-
Storage: Store the chemical in a locked-up area, in a tightly closed container, and in a well-ventilated location.[2][4]
Disposal Plan: Waste Management Protocol
Proper disposal is a legal requirement and crucial for environmental protection.
Waste Collection
-
Dedicated Waste Container: Collect all waste containing Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- in a dedicated, properly labeled, and sealed hazardous waste container.
-
No Drain Disposal: This chemical must not be disposed of down the drain.[5][7] Do not allow the product or wash water to enter sewer systems or surface waters.[6][9]
Contaminated Materials
-
Absorbents and PPE: Any materials used to clean up spills (e.g., absorbent pads) and contaminated disposable PPE must be collected as hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3] Puncture containers to prevent reuse before placing them in the appropriate disposal stream.[7]
Final Disposal
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[7]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company.
Emergency Workflow: Chemical Spill Response
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: Logical workflow for responding to a chemical spill in the laboratory.
References
- 1. Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | C12H26O3 | CID 94210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Page loading... [guidechem.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Cas 1559-36-0,2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | lookchem [lookchem.com]
- 9. chemos.de [chemos.de]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
